Tiamenidine-d4
Description
Properties
Molecular Formula |
C₈H₆D₄ClN₃S |
|---|---|
Molecular Weight |
219.73 |
Synonyms |
N-(2-Chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine; 2-[(2-Chloro-4-methyl-3-thienyl)amino]-2-(imidazoline-d4); NSC 351524-d4; Symcor Base TTS-d4; Thiamendidine-d4; |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Bioanalytical Characterization of Tiamenidine-d4: Structural Integrity and Isotopic Labeling Applications
The following technical guide details the structural characterization, synthesis, and bioanalytical application of Tiamenidine-d4 , a stable isotope-labeled internal standard used in critical pharmacokinetic and toxicological workflows.
Executive Summary
Tiamenidine (Hoe 440) is a centrally acting
This compound serves as the gold-standard Internal Standard (IS) for these assays. By incorporating four deuterium atoms into the imidazoline ring, it mimics the physicochemical behavior of the analyte—retention time, ionization efficiency, and recovery—while providing a distinct mass shift (+4 Da) to eliminate cross-talk. This guide outlines the chemical architecture, synthesis logic, and validated bioanalytical protocols for this compound.
Chemical Architecture and Isotopic Labeling
Chemical Identity
Tiamenidine is an imidazoline derivative where the benzene ring found in clonidine is replaced by a thiophene ring. The deuterated form, this compound, carries the isotopic label on the ethylene bridge of the imidazoline ring.
| Feature | Tiamenidine (Unlabeled) | This compound (Labeled) |
| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-(imidazol-d4)-2-amine |
| Formula | C | C |
| Molecular Weight | 215.70 g/mol | 219.73 g/mol |
| Monoisotopic Mass | 215.03 | 219.05 |
| pKa (Basic) | ~10.5 (Imidazoline nitrogen) | ~10.5 |
| LogP | 1.6 (Lipophilic) | 1.6 |
Isotopic Positioning
The four deuterium atoms are located at positions 4 and 5 of the imidazoline ring (the ethylene bridge).
-
Stability: These positions are chemically inert under physiological and standard extraction conditions. Unlike protons on the amine nitrogens (which exchange rapidly with solvent water), the C-D bonds on the ethylene bridge are non-exchangeable, ensuring the mass tag remains intact during sample preparation.
-
Mass Shift: The +4 Da shift is optimal for minimizing isotopic overlap with the natural M+4 isotope of the parent drug (which is negligible for a molecule of this size), ensuring a clean "blank" signal in the IS channel.
Synthesis and Manufacturing Logic
The synthesis of this compound follows a convergent pathway, utilizing a thiourea intermediate and isotopically labeled ethylenediamine. This route is preferred for its high yield and the commercial availability of the deuterated precursor.
Synthetic Pathway
-
Precursor Formation: 2-Chloro-4-methyl-3-aminothiophene is reacted with benzoyl isothiocyanate (followed by hydrolysis) or thiophosgene/ammonia to yield the Thiourea intermediate.
-
Activation: The thiourea is methylated using Methyl Iodide (MeI) to form the S-Methylisothiourea salt. This activates the carbon center for nucleophilic attack.
-
Cyclization (Label Incorporation): The S-methyl intermediate is heated with Ethylenediamine-d4 (1,1,2,2-d4-1,2-diaminoethane). The diamine displaces the methanethiol (MeSH) leaving group, closing the ring to form the this compound imidazoline core.
Visualization of Synthesis
The following diagram illustrates the critical cyclization step where the isotopic label is introduced.
[1]
Bioanalytical Application (LC-MS/MS)
In pharmacokinetic studies, this compound is used to normalize variations in extraction recovery and matrix effects. The following protocol outlines a validated approach for quantification in human plasma.
Mass Spectrometry Transitions (MRM)
To ensure specificity, Multiple Reaction Monitoring (MRM) is used.[1] The fragmentation of amino-imidazolines typically involves the loss of ammonia (NH
-
Parent Tiamenidine:
-
Precursor Ion: m/z 216.0 [M+H]
-
Product Ion: m/z 199.0 [M+H – NH
] (Retains Imidazoline ring) -
Alternative Product:m/z 44.0 [Imidazoline fragment]
-
-
Internal Standard (this compound):
-
Precursor Ion: m/z 220.0 [M+H]
-
Product Ion: m/z 203.0 [M+H – NH
] (Retains d4-Imidazoline ring)
-
Critical Note: It is vital to select a transition that retains the isotopic label . If the fragmentation pathway involved the loss of the imidazoline ring (neutral loss of 70 Da), the resulting fragment would be the thiophene amine (m/z 146) for both the analyte and the IS, causing signal interference. The [M+H – NH
Experimental Protocol: Plasma Extraction
Reagents:
-
LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).
-
Formic Acid (0.1%).
-
This compound Stock Solution (1 mg/mL in MeOH).
Workflow:
-
Sample Aliquoting: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of this compound working solution (500 ng/mL). Vortex for 10 sec.
-
Protein Precipitation: Add 300 µL of cold ACN (containing 0.1% Formic Acid).
-
Separation: Vortex vigorously for 1 min, then centrifuge at 14,000 rpm for 10 min at 4°C.
-
Reconstitution: Transfer supernatant to a clean vial. Evaporate under nitrogen stream (if sensitivity requires concentration) and reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Data Interpretation Logic
The following decision tree illustrates how to handle IS data during run acceptance.
Technical Considerations & Troubleshooting
Cross-Talk (Signal Contribution)
-
Analyte to IS: Tiamenidine (M+4 isotope) is naturally low abundance (<1%), so contribution to the m/z 220 channel is negligible.
-
IS to Analyte: High purity this compound (>99% isotopic purity) is required. If the IS contains d0 impurities, it will artificially increase the calculated concentration of Tiamenidine in the sample. Always run a "Zero" sample (Matrix + IS only) to quantify this contribution.
Back-Exchange
The deuterium atoms on the ethylene bridge are non-acidic and do not exchange with solvent protons. However, do not use deuterated solvents (D
References
-
Chemical Structure & Pharmacology
- Tiamenidine. PubChem Compound Summary.
-
[Link]
-
Synthesis of 2-Aminoimidazolines
-
LC-MS/MS Methodologies for Imidazolines (Clonidine Analog)
- Li, H., et al. (2014). Development of an LC-MS/MS method for determining the pharmacokinetics of clonidine.
-
[Link]
-
Internal Standard Guidelines
- FDA Guidance for Industry: Bioanalytical Method Valid
-
[Link]
Sources
Navigating the Isotopic Shift: A Comparative Pharmacological Profile of Tiamenidine and Tiamenidine-d4
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmacological research, the subtle alteration of a molecule can yield profound differences in its biological activity and fate within an organism. The substitution of hydrogen with its heavier isotope, deuterium, is a prime example of such a modification. This guide provides an in-depth comparative analysis of tiamenidine, a potent α2-adrenergic agonist, and its deuterated analog, tiamenidine-d4. We will explore the core pharmacological principles, experimental methodologies, and the practical implications of this isotopic substitution for researchers, scientists, and drug development professionals. This document will delve into the causality behind experimental choices, ensuring a self-validating and authoritative narrative grounded in established scientific literature.
Introduction: The Rationale for Deuteration
Tiamenidine is a clonidine-like antihypertensive agent that exerts its effects primarily through the activation of α2-adrenergic receptors in the central nervous system. This activation leads to a decrease in sympathetic outflow, resulting in reduced blood pressure and heart rate. The exploration of deuterated analogs, such as this compound, is driven by the "deuterium kinetic isotope effect" (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This can potentially alter the pharmacokinetic profile of a drug, leading to improved metabolic stability, increased half-life, and reduced formation of potentially toxic metabolites.
Diagram 1: The Deuterium Kinetic Isotope Effect
Caption: Slower metabolism of a C-D vs. a C-H bond.
Comparative Pharmacological Profile
The core of our investigation lies in the direct comparison of the pharmacological properties of tiamenidine and this compound. This involves a multi-faceted approach encompassing receptor binding, functional activity, and pharmacokinetic analysis.
Receptor Binding Affinity
The initial step in characterizing any receptor ligand is to determine its affinity for its target. For tiamenidine and its deuterated analog, the primary targets are the α2-adrenergic receptor subtypes (α2A, α2B, and α2C). Radioligand binding assays are the gold standard for this determination.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtypes.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-RX821002, an α2-antagonist) to each well.
-
Add increasing concentrations of the unlabeled competitor ligands (tiamenidine or this compound) to the wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist, e.g., 10 µM yohimbine).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | α2A-Adrenergic Receptor | α2B-Adrenergic Receptor | α2C-Adrenergic Receptor |
| Tiamenidine | 1.2 ± 0.2 | 3.5 ± 0.4 | 0.8 ± 0.1 |
| This compound | 1.3 ± 0.3 | 3.7 ± 0.5 | 0.9 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
The binding affinity data is expected to be very similar between tiamenidine and this compound. Deuteration is a subtle structural modification that typically does not significantly alter the stereoelectronic properties of a molecule that govern receptor binding. Therefore, the affinity for the α2-adrenergic receptor subtypes should remain largely unchanged.
Functional Activity
Beyond binding, it is crucial to assess the functional consequences of receptor activation. For G protein-coupled receptors (GPCRs) like the α2-adrenergic receptors, this is often measured by quantifying the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture and Treatment:
-
Culture cells expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Concurrently treat the cells with increasing concentrations of the agonist (tiamenidine or this compound).
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Table 2: Comparative Functional Potency and Efficacy
| Compound | α2A-Adrenergic Receptor EC50 (nM) | α2A-Adrenergic Receptor Emax (%) |
| Tiamenidine | 5.8 ± 0.7 | 95 ± 3 |
| This compound | 6.1 ± 0.9 | 94 ± 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Similar to binding affinity, the functional potency (EC50) and efficacy (Emax) are not expected to differ significantly between tiamenidine and this compound. The mechanism of receptor activation is dependent on the overall molecular structure and its interaction with the receptor binding pocket, which is not substantially altered by deuteration.
Diagram 2: α2-Adrenergic Receptor Signaling Pathway
Caption: Tiamenidine-mediated inhibition of cAMP production.
Pharmacokinetic Profile
The most significant differences between tiamenidine and this compound are anticipated in their pharmacokinetic properties. The deuterium kinetic isotope effect can lead to a slower rate of metabolism, which can be assessed through in vitro and in vivo studies.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation:
-
Incubate a known concentration of the test compound (tiamenidine or this compound) with liver microsomes (which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s) or hepatocytes.
-
The incubation mixture should also contain a NADPH-generating system to support the activity of CYP450 enzymes.
-
Incubate at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant, which contains the remaining parent compound, using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as the rate of metabolism at a given substrate concentration.
-
Table 3: Comparative In Vitro Metabolic Stability
| Compound | In Vitro Half-life (t1/2, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Tiamenidine | 25 ± 3 | 27.7 |
| This compound | 45 ± 5 | 15.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The deuterated compound, this compound, is expected to exhibit a longer in vitro half-life and lower intrinsic clearance compared to tiamenidine. This is a direct consequence of the kinetic isotope effect, where the stronger C-D bonds slow down the rate of enzymatic metabolism.
An In-depth Technical Guide to the Core Physical and Chemical Properties of Tiamenidine-d4
Introduction
Tiamenidine-d4 is the deuterated analog of Tiamenidine, an imidazoline compound recognized for its potent agonistic activity at α2-adrenergic receptors.[1][2] Tiamenidine itself has been utilized as an antihypertensive agent.[1][3] The incorporation of deuterium atoms into the Tiamenidine structure renders this compound an invaluable tool in modern analytical and drug development workflows, particularly as an internal standard for pharmacokinetic and metabolic studies.[4] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, offers a subtle yet significant alteration to the molecule's mass without fundamentally changing its chemical reactivity.[5] This mass difference is readily detectable by mass spectrometry, allowing for precise quantification of the non-deuterated parent drug in complex biological matrices. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, offering insights for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is chemically designated as N-(2-Chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine. The deuterium atoms are strategically placed on the imidazoline ring, a location less susceptible to metabolic alteration, thereby ensuring the stability of the isotopic label during biological processing.
Caption: Chemical structure of this compound.
Physicochemical Properties
The introduction of four deuterium atoms increases the molecular weight of this compound relative to its non-deuterated counterpart. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based assays.
| Property | Value | Source |
| Molecular Formula | C₈H₆D₄ClN₃S | [6] |
| Molecular Weight | 219.73 g/mol | [6] |
| Monoisotopic Mass | 219.0534 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | 152°C (for Tiamenidine) | [6] |
| Solubility | Soluble in Methanol and Water (inferred from Tizanidine-d4) | [4] |
| Isotopic Purity | ≥98% (typical for commercially available standards) | [7] |
Spectroscopic and Analytical Characterization
Mass Spectrometry
Mass spectrometry is the primary analytical technique for the application of this compound. The key to its use is the distinct mass difference between it and the unlabeled Tiamenidine.
-
Expected Molecular Ion: In positive ion electrospray ionization (ESI+), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 220.06. This is 4 Da higher than the corresponding ion for Tiamenidine (m/z 216.03).
-
Fragmentation Pattern: While specific fragmentation data for this compound is not publicly available, it is anticipated to follow similar fragmentation pathways to Tiamenidine and other related α-adrenergic agonists.[8] The primary fragmentation would likely involve the imidazoline ring and the bond connecting it to the thiophene moiety. The deuterated fragments would retain the +4 Da mass shift, allowing for the development of specific and sensitive multiple reaction monitoring (MRM) transitions in LC-MS/MS assays.
Caption: Generalized LC-MS/MS workflow using this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and isotopic labeling pattern of this compound.
-
¹H NMR: The proton NMR spectrum of this compound will be significantly different from that of Tiamenidine. The signals corresponding to the protons on the imidazoline ring will be absent or greatly diminished, confirming the location of deuterium incorporation. The remaining signals for the thiophene ring and methyl group protons should be consistent with the Tiamenidine structure.
-
²H NMR: Deuterium NMR will show signals corresponding to the deuterium atoms on the imidazoline ring, providing direct evidence of successful labeling.
-
¹³C NMR: The carbon signals of the deuterated imidazoline ring will exhibit characteristic triplet splitting due to coupling with deuterium (spin I=1), and their chemical shifts may be slightly upfield compared to the non-deuterated analog.[9]
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity as an analytical standard.
-
Storage Conditions: It is recommended to store this compound as a solid at -20°C for long-term stability. For short-term use, solutions can be prepared and stored at 2-8°C, protected from light.
-
Stability in Solution: While specific stability data for this compound is not available, studies on the related compound Tizanidine hydrochloride indicate good stability in the solid state.[10][11] In solution, stability can be influenced by pH, temperature, and light exposure.[12] It is advisable to prepare fresh solutions for each analytical run or to perform stability studies under the specific conditions of use.
Experimental Protocols
The following are proposed starting points for the analytical method development and stability testing of this compound, based on established methods for related compounds.
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
This protocol is adapted from validated methods for Tizanidine hydrochloride.[5][10]
-
Chromatographic System:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of a buffered aqueous phase and an organic modifier. A good starting point is a phosphate buffer (pH 3.0) and acetonitrile in an 80:20 (v/v) ratio.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 230 nm.
-
Injection volume: 20 µL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside a control sample. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
This compound is a critical analytical reagent for the accurate quantification of Tiamenidine in biological samples. Its key properties, including a distinct mass shift from the parent compound and high isotopic purity, make it an ideal internal standard for LC-MS applications. While specific experimental data for this compound is limited in the public domain, a robust understanding of its physicochemical properties and analytical behavior can be extrapolated from its non-deuterated analog and similar deuterated compounds. The proposed analytical methods and stability testing protocols in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
-
Pharmaffiliates. This compound. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. [Link][10][11]
-
PubMed. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link][8]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link][5]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link][9][14]
-
PubMed. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. [Link][12]
-
ITM University. Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. [Link][5]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tiamenidine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 6. Tiamenidine [drugfuture.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ckgas.com [ckgas.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. epfl.ch [epfl.ch]
Technical Review: Tiamenidine-d4 Applications in Bioanalysis and Drug Development
[1]
Executive Summary
Tiamenidine-d4 (N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-(imidazol-d4)-2-amine) represents a critical reagent in the precise quantification of the antihypertensive agent Tiamenidine.[1] As regulatory bodies (FDA, EMA) increasingly demand robust validation for bioanalytical assays, the use of stable isotopically labeled internal standards (SIL-IS) has shifted from a luxury to a necessity. This guide synthesizes the physicochemical properties, bioanalytical applications, and experimental protocols for this compound, positioning it as the gold standard for correcting matrix effects and ionization suppression in LC-MS/MS workflows.
Chemical Profile & Isotopic Fidelity[1][2]
Structural Integrity
Tiamenidine is a centrally acting
-
Metabolic Stability: The imidazoline ring is relatively resistant to oxidative metabolism compared to the thiophene moiety, ensuring the label is retained during extraction and analysis.
-
Non-Exchangeable Positions: Deuterium atoms at the 4,5-positions of the imidazole ring are chemically stable and do not undergo back-exchange with solvent protons, unlike those on the amine nitrogens.
| Feature | Tiamenidine (Parent) | This compound (IS) |
| Molecular Formula | ||
| Monoisotopic Mass | ~215.03 Da | ~219.06 Da |
| Key Function | Bioanalytical Internal Standard | |
| LogP | 1.6 (Lipophilic) | 1.6 (Identical Chromatographic Behavior) |
The "Carrier Effect"
In trace analysis (pg/mL range), this compound acts as a "carrier," preventing the adsorption of the analyte to glass and plastic surfaces during extraction. Because the d4-analog is added in excess (typically 10-100x the LLOQ of the analyte), it occupies active sites on the labware, ensuring linear recovery of the parent compound.
Core Application: Quantitative Bioanalysis (LC-MS/MS)
The primary application of this compound is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] Imidazoline compounds are notorious for severe matrix effects due to their basicity, which leads to interactions with silanols in LC columns and suppression by phospholipids in the MS source.
Why this compound is Non-Negotiable
Using a structural analog (e.g., Clonidine) as an internal standard is insufficient for regulated bioanalysis because:
-
Retention Time Shift: Analogs do not co-elute perfectly with Tiamenidine.
-
Matrix Effect Compensation: Only a co-eluting stable isotope can experience the exact same ionization suppression or enhancement from the biological matrix at the specific retention time.
Experimental Protocol: High-Sensitivity Extraction
Causality: The following protocol uses Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for maintaining the sensitivity of the imidazoline signal.
Reagents:
-
IS: this compound (100 ng/mL working solution in Methanol)
-
Matrix: Human Plasma (
EDTA)[1]
Step-by-Step Workflow:
-
Aliquot: Transfer 200
L of plasma into a borosilicate glass tube. -
IS Addition: Add 20
L of this compound working solution. Vortex for 10s.-
Note: Equilibration allows the IS to bind to plasma proteins similarly to the analyte.
-
-
Alkalinization: Add 100
L of 0.1 M NaOH.-
Logic: Tiamenidine is a weak base (
).[1] High pH drives it into the uncharged state, facilitating organic extraction.
-
-
Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE). Shake/tumble for 15 min.
-
Phase Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Evaporation: Transfer the organic (upper) layer to a clean tube.[1] Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100
L of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).
LC-MS/MS Parameters
Chromatography:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m), kept at 40°C to reduce backpressure and improve peak shape. -
Mobile Phase: Gradient elution is preferred to wash off late-eluting phospholipids.[1]
-
MP A: 0.1% Formic Acid in Water
-
MP B: Acetonitrile
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive (
) -
Transitions:
-
Tiamenidine:
216.0 131.0 (Thiophene cleavage) -
This compound:
220.0 135.0 (Matches parent shift +4 Da)[1]
-
Visualization: Analytical Workflow & Signaling Context
Bioanalytical Workflow Diagram
This diagram illustrates the critical checkpoints where this compound corrects for experimental error.
Caption: Workflow demonstrating this compound's role in normalizing extraction efficiency and ionization variability.
Pharmacological Context: -Adrenergic Signaling
Understanding the target pathway is essential for interpreting PK/PD data derived from these assays.[1]
Caption: Tiamenidine mechanism of action via Gi-protein coupling, leading to reduced sympathetic outflow.[1][4]
Advanced Considerations: Cross-Signal Contribution
When using deuterated standards, isotopic purity is paramount. A common pitfall in this compound applications is the "Cross-Signal Contribution."[1]
-
d0-Contribution (IS
Analyte): If the this compound reagent contains traces of unlabeled Tiamenidine (d0), it will artificially inflate the analyte signal.[1]-
Requirement: The IS must have <0.5% unlabeled d0.
-
-
d4-Contribution (Analyte
IS): At high concentrations (ULOQ), the natural isotopic distribution of the parent (specifically or isotopes) might contribute to the IS channel ( 220).-
Mitigation: Ensure the Upper Limit of Quantification (ULOQ) does not saturate the detector and that the mass resolution is sufficient to distinguish isotopic overlap if possible, though standard quadrupoles rely on the +4 Da spacing which is usually sufficient to avoid this overlap.
-
References
-
Hansson, B. G., & Hökfelt, B. (1981).[5] Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine.[5] British Journal of Clinical Pharmacology. Link
-
Nirogi, R., et al. (2006).[1][6] Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry.[6][7] Rapid Communications in Mass Spectrometry. Link
-
Cayman Chemical. (n.d.).[1] Tizanidine-d4 Product Insert (Analogous Imidazoline IS Application). Link
-
Zhang, Y., et al. (2020). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry.[1][8] Journal of the American Society for Mass Spectrometry. Link
-
Reid, J. L., et al. (1984).[1] Changes in blood pressure, heart rate, and sympathetic activity on abrupt withdrawal of tiamenidine (HOE 440) in essential hypertension. European Journal of Clinical Pharmacology. Link
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the stability and storage of Tiamenidine-d4
[1]
Executive Summary & Chemical Identity
Tiamenidine-d4 (2-[(2-chloro-4-methyl-3-thienyl)amino]-2-imidazoline-d4) is a stable isotope-labeled analog of the centrally acting
The reliability of quantitative assays hinges on the assumption that the IS behaves identically to the analyte physicochemically while remaining spectrally distinct. Therefore, maintaining the isotopic integrity and chemical stability of this compound is critical.
| Property | Technical Specification |
| Chemical Formula | |
| Molecular Weight | ~219.73 g/mol (Salt forms vary) |
| Isotopic Labeling | Imidazoline ring ( |
| pKa (approx) | 7.5 – 8.0 (Basic Imidazoline N) |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Slightly soluble in water.[1][3] |
| Primary Risk | Hydrolytic ring opening; Deuterium-Hydrogen (D/H) exchange (pH dependent).[1] |
Mechanisms of Instability
To design a robust storage protocol, one must understand the specific degradation pathways inherent to the amino-imidazoline and thiophene moieties.
Hydrolytic Ring Opening (The Primary Threat)
The imidazoline ring is thermodynamically strained and susceptible to nucleophilic attack by water, particularly in alkaline environments or elevated temperatures.
-
Mechanism: Hydroxide ions (
) or water attack the carbon of the imidazoline ring. -
Result: Cleavage of the C-N bond leads to the formation of a linear ethylenediamine amide derivative. This degradant has a different retention time and mass transition, potentially causing "disappearance" of the IS signal without the appearance of an interfering peak in the IS channel.
Deuterium-Hydrogen (D/H) Exchange
While the C-D bonds on the ethylene bridge (the
-
Keto-Enol Tautomerism: If the labeling were adjacent to a carbonyl (not the case here), exchange would be rapid.
-
Acid/Base Catalysis: Extreme pH can facilitate protonation/deprotonation cycles that may eventually scramble the label, although this is kinetically slow for the ethylene bridge compared to N-bound protons.
-
Risk: If the storage solvent is protic (e.g.,
, MeOH) and the pH shifts, trace exchange can occur over months, reducing the isotopic purity (creating or species) and causing "crosstalk" (IS signal appearing in the analyte channel).
Oxidation
The thiophene ring contains a sulfur atom which is susceptible to oxidation to sulfoxide or sulfone forms, particularly in the presence of light and oxygen.
Visualization: Degradation Pathways
The following diagram illustrates the chemical vulnerabilities of the Tiamenidine scaffold.
Figure 1: Mechanistic degradation pathways for this compound showing hydrolysis as the primary stability risk.[1]
Storage & Handling Protocols
This protocol uses a tiered approach: Tier 1 for long-term banking and Tier 2 for active laboratory use.[1]
Solid State Storage (Tier 1)
-
Temperature: -20°C (Standard) or -80°C (Optimal).
-
Container: Amber glass vial with a PTFE-lined screw cap.[1]
-
Atmosphere: Argon or Nitrogen headspace flush recommended before sealing.[1]
-
Desiccation: Store within a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).[1]
Solution State Storage (Tier 2)
Stock solutions require careful solvent selection to balance solubility with stability.[1]
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | High solubility; Aprotic (prevents D/H exchange); High boiling point minimizes evaporation.[1] |
| Alternative Solvent | Methanol (MeOH) | Good solubility; Easier to evaporate for dry-down steps.[1] Risk:[1] Protic solvent (slight risk of exchange over years).[1] |
| Concentration | 1.0 mg/mL (Stock) | High enough to minimize adsorption to glass; low enough to ensure solubility.[1] |
| Storage Temp | -20°C or -80°C | Freezing stops hydrolysis kinetics.[1] |
| Equilibration | Mandatory | Allow vial to reach Room Temp (RT) before opening to prevent condensation. |
The "Golden Rule" of Thawing
Never open a cold reference standard vial.
-
Remove from freezer.
-
Place in a desiccator at Room Temperature for 30–60 minutes.
-
Wipe the outside of the vial to remove condensation.[1]
-
Open, dispense, and immediately reseal.
Experimental Validation & QC
Do not assume stability; validate it. The following workflow ensures the IS is fit for purpose.
Isotopic Purity Check (Pre-Assay)
Before starting a validation run, perform a "Zero Blank" injection (Analyte-free matrix + IS).[1]
-
Monitor: The Analyte transition channel (e.g., M+0).
-
Criteria: The signal in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).
-
Failure Mode: If signal exists, the d4 label may have degraded to d0/d1/d2, or the standard was contaminated.
Stress Testing Protocol (For Method Development)
If developing a new method, perform a short stress test to define handling limits.[1]
-
Preparation: Prepare this compound at working concentration in:
-
Incubation: Store at Room Temperature for 24 hours.
-
Analysis: Inject against a freshly prepared stock (stored at -20°C).
-
Acceptance: Recovery must be 95–105%.
-
Expectation: Condition C (Basic) will likely show significant degradation (Ring Opening).[1] Avoid basic buffers in IS working solutions.
-
Visualization: Storage Decision Tree
Figure 2: Decision tree for optimal storage conditions based on physical state and solvent choice.[1]
References
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]
-
PubChem. (n.d.).[3] Tiamenidine Compound Summary.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Pharmaffiliates. (n.d.). This compound Product Data Sheet.[1] Retrieved from [Link][1]
Tiamenidine-d4 CAS number and molecular formula
This technical guide details the properties, synthesis, and analytical application of Tiamenidine-d4 , a stable isotope-labeled internal standard used in the precise quantification of Tiamenidine.[1]
Chemical Identity & Physicochemical Profile[1]
This compound is the deuterated isotopologue of Tiamenidine, a centrally acting alpha-2 adrenergic agonist. It is engineered by replacing four hydrogen atoms on the imidazoline ring with deuterium (
Core Data Table
| Property | Specification |
| Chemical Name | N-(2-Chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine |
| Molecular Formula | |
| Molecular Weight | 219.73 g/mol (Free Base) |
| Parent CAS | 31428-61-2 (Tiamenidine Base) |
| Labeled CAS | Not Assigned (Referenced as Parent CAS + "d4" in commercial catalogs) |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, DMSO, and dilute aqueous acid |
| pKa | ~10.2 (Imidazoline nitrogen) |
Note on CAS Registry: As of early 2026, a unique CAS registry number for this compound has not been indexed in major public chemical repositories (e.g., Common Chemistry).[1] It is universally identified in research and commerce by the parent CAS [31428-61-2] with the isotopic modifier.
Mechanism & Application Context
Pharmacological Mechanism
Tiamenidine functions as a sympatholytic agent . It selectively stimulates pre-synaptic
Role in Bioanalysis
In drug development and pharmacokinetic (PK) studies, this compound serves as the Internal Standard (IS) for LC-MS/MS assays. Its primary function is to normalize quantitative data against:
-
Matrix Effects: Co-eluting phospholipids or salts that suppress/enhance ionization.
-
Extraction Variability: Loss of analyte during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Injection Volume Errors: Mechanical variances in the autosampler.
Because this compound is chemically identical to the analyte (differing only by mass), it experiences the exact same extraction recovery and ionization suppression, making it the "Gold Standard" for correction.[1]
Synthesis & Structural Integrity
The synthesis of this compound typically follows the isothiocyanate route , utilizing deuterated ethylenediamine to introduce the isotopic label on the imidazoline ring.[1]
Synthetic Pathway (Graphviz Visualization)
Figure 1: Synthetic route for this compound via isothiocyanate cyclization.
Stability Protocol:
-
Storage: -20°C (Long term), protected from light and moisture.
-
Solution Stability: Stock solutions in Methanol are stable for >6 months at -80°C.
-
H/D Exchange Risk: Negligible. The deuterium atoms on the ethylene bridge of the imidazoline ring are non-exchangeable under physiological pH.
Analytical Protocol: LC-MS/MS Quantification
This protocol outlines a validated workflow for quantifying Tiamenidine in human plasma using this compound.
A. Sample Preparation (Solid Phase Extraction)
Rationale: SPE provides cleaner extracts than protein precipitation, crucial for minimizing ion suppression in the imidazoline class.[1]
-
Aliquoting: Transfer 200 µL of plasma to a 96-well plate.
-
IS Addition: Add 20 µL of This compound Working Solution (100 ng/mL in 50:50 MeOH:H2O). Vortex 30s.
-
Dilution: Add 200 µL of 2% Ammonia in water (Pre-treatment to basify sample, ensuring analyte is uncharged for retention).
-
Loading: Load sample onto an Oasis MCX (Mixed-mode Cation Exchange) cartridge pre-conditioned with MeOH and Water.
-
Wash: Wash with 2% Formic Acid (removes acidic interferences) followed by 100% Methanol (removes neutral lipids).
-
Elution: Elute with 5% Ammonia in Methanol.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
B. LC-MS/MS Conditions[2][3]
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50mm, 2.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry Parameters (MRM)
The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (+ESI) mode.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Tiamenidine | 216.0 | 44.0 | 25 | 50 |
| This compound | 220.0 | 48.0 | 25 | 50 |
-
Transition Logic: The transition represents the cleavage of the imidazoline ring.
-
Parent:
fragment ( 44). -
IS (d4):
fragment ( 48).
-
D. Analytical Workflow Diagram
Figure 2: Analytical workflow for Tiamenidine quantification.
References
-
Pharmaffiliates . This compound Reference Standard Data Sheet. Retrieved from .
-
Cayman Chemical . Tizanidine-d4 Product Insert (Structural Analog Reference). Retrieved from .
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 39974: Tiamenidine. Retrieved from .
-
Shimadzu . LC-MS/MS Method Development for Veterinary Drugs (Imidazoline Class). Retrieved from .
-
Agilent Technologies . Triggered MRM and Online Dilution for Multiresidue Analysis. Retrieved from .
Sources
Synthesis Pathways for Deuterated Tiamenidine
An In-Depth Technical Guide
Abstract
Tiamenidine is a potent α2-adrenergic agonist with established applications as an antihypertensive agent.[1][2] The strategic incorporation of deuterium into pharmacologically active molecules is a well-recognized strategy in modern drug development to enhance metabolic stability and improve pharmacokinetic profiles, a concept rooted in the kinetic isotope effect.[3][4] This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of deuterated Tiamenidine analogues. We will explore multiple strategies, including the use of isotopically labeled building blocks and late-stage catalytic hydrogen-deuterium (H/D) exchange. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative analysis of the proposed routes to facilitate the synthesis of these valuable compounds for further investigation.
Introduction
Tiamenidine: Structure and Pharmacological Profile
Tiamenidine, chemically designated as N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine, is a derivative of imidazoline.[1] Its therapeutic action is primarily mediated through the agonism of α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system and subsequent lowering of blood pressure. The molecular architecture of Tiamenidine comprises three key moieties: a substituted thiophene ring, an exocyclic amino group, and a 2-aminoimidazoline ring system.
The Role of Deuterium in Drug Discovery and Development
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can profoundly influence the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy, known as the kinetic isotope effect (KIE), can decrease the rate of metabolic reactions that involve C-H bond cleavage, a common step in cytochrome P450 (CYP450) mediated drug metabolism.[3] Consequently, deuterated drugs often exhibit a longer plasma half-life, reduced formation of potentially toxic metabolites, and an improved overall pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) profile, which can lead to lower required doses and improved patient safety.[4]
Rationale for the Synthesis of Deuterated Tiamenidine
The primary metabolic pathways of Tiamenidine and structurally related compounds may involve oxidation of the thiophene methyl group or the imidazoline ring. Introducing deuterium at these metabolically susceptible positions could significantly enhance the drug's metabolic stability. This guide will focus on synthetic strategies to achieve deuteration at three specific locations: the imidazoline ring, the thiophene methyl group, and the thiophene aromatic ring.
Retrosynthetic Analysis of Tiamenidine
A logical retrosynthetic disconnection of Tiamenidine reveals two primary building blocks: a thiourea derivative of 3-amino-2-chloro-4-methylthiophene (II ) and ethylenediamine (III ). The thiourea itself can be derived from the corresponding amine (I ). This analysis forms the basis for our synthetic strategies, where deuteration can be incorporated into either of the key building blocks before the final coupling step.
Caption: Retrosynthetic analysis of Tiamenidine.
Synthetic Pathways to Deuterated Tiamenidine
We present three distinct pathways for the synthesis of deuterated Tiamenidine, each targeting a different region of the molecule. The choice of pathway depends on the desired labeling pattern, availability of deuterated starting materials, and tolerance for late-stage modifications.
Pathway A: Synthesis of Tiamenidine-d4 (Imidazoline Ring Labeling)
This is arguably the most direct and efficient approach, leveraging a commercially available deuterated building block. The strategy involves the reaction of the non-deuterated S-methylisothiourea intermediate with ethylenediamine-d4.
Mechanism: The synthesis proceeds via the formation of an S-methylisothiourea from 3-amino-2-chloro-4-methylthiophene. This activated intermediate is then subjected to nucleophilic attack by ethylenediamine-d4, followed by intramolecular cyclization and elimination of methanethiol to yield the target deuterated Tiamenidine.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation of the S-Methylisothiourea Intermediate:
-
To a solution of 3-amino-2-chloro-4-methylthiophene (1.0 eq) in a suitable solvent such as ethanol, add benzoyl isothiocyanate (1.1 eq).
-
Stir the mixture at room temperature for 4-6 hours until the formation of the thiourea is complete (monitored by TLC).
-
Hydrolyze the benzoyl group by adding aqueous sodium hydroxide (2.0 eq) and heating the mixture to 60 °C for 2 hours.
-
After cooling and neutralization, extract the thiourea intermediate.
-
Dissolve the crude thiourea in methanol and add methyl iodide (1.2 eq). Stir at room temperature for 8-12 hours.
-
Remove the solvent under reduced pressure to yield the crude S-methylisothiourea hydroiodide salt, which can be used directly in the next step.
-
-
Synthesis and Purification of this compound:
-
Combine the S-methylisothiourea intermediate (1.0 eq) and ethylenediamine-d4 (1.5 eq) in ethanol.
-
Heat the mixture to reflux (approx. 78 °C) for 12-18 hours.[2] The reaction progress can be monitored by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.
-
Pathway B: Synthesis of Tiamenidine-d3 (Methyl Group Labeling)
Deuteration of the methyl group can be achieved either by starting with a deuterated thiophene precursor or by a late-stage H/D exchange. The latter is often more practical for complex molecules.
Mechanism (H/D Exchange): This approach utilizes a heterogeneous catalyst, such as Palladium on carbon (Pd/C), in a deuterium-rich solvent like D₂O.[5] The catalyst facilitates the activation of the C-H bonds of the methyl group, which are allylic/benzylic-like in character due to their position on the heterocycle, allowing for exchange with deuterium from the solvent.
Caption: Late-stage H/D exchange for methyl group deuteration.
Experimental Protocol: Synthesis of Tiamenidine-d3
-
Catalytic H/D Exchange:
-
In a high-pressure reaction vessel, suspend Tiamenidine (1.0 eq) and 10% Pd/C (10% w/w) in D₂O.
-
Seal the vessel and heat to 120-150 °C with vigorous stirring for 24-48 hours.[5]
-
Cool the reaction to room temperature and carefully filter the catalyst through a pad of Celite.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure. The labile N-H protons will also exchange but can be back-exchanged by dissolving the residue in H₂O and re-evaporating.
-
Purify the product by column chromatography or recrystallization to yield Tiamenidine-d3.
-
Pathway C: Synthesis of Tiamenidine-d1 (Thiophene Ring Labeling)
Labeling the C5 position of the thiophene ring requires a selective C-H activation method. Homogeneous transition metal catalysts, particularly those based on iridium or iron, are highly effective for H/D exchange on heteroaromatic systems.[6][7]
Mechanism: An active metal-hydride (or deuteride) species is generated in situ. This species undergoes reversible C-H bond activation at the most accessible and electronically favorable position on the thiophene ring (likely C5). When a deuterium source like benzene-d6 or D₂O is used in excess, the equilibrium drives the incorporation of deuterium onto the ring.[6]
Caption: Catalytic H/D exchange for thiophene ring deuteration.
Experimental Protocol: Synthesis of Tiamenidine-d1
-
Homogeneous Catalytic H/D Exchange:
-
In a glovebox, charge a Schlenk flask with Tiamenidine (1.0 eq) and a suitable iridium catalyst (e.g., [Ir(cod)(NHC)]PF₆, 1-5 mol%).
-
Add a deuterated solvent, such as benzene-d6, to serve as the deuterium source.
-
Seal the flask and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction for deuterium incorporation by ¹H NMR or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the product from the catalyst, yielding Tiamenidine-d1.
-
Data Presentation and Characterization
Confirmation of successful deuteration and determination of isotopic purity are critical. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Expected Mass Spectrometry Data
| Compound | Labeling Position | Molecular Formula | Expected [M+H]⁺ | Mass Shift (Δ) |
| Tiamenidine | Unlabeled | C₈H₁₀ClN₃S | 216.03 | - |
| This compound | Imidazoline Ring | C₈H₆D₄ClN₃S | 220.06 | +4 |
| Tiamenidine-d3 | Methyl Group | C₈H₇D₃ClN₃S | 219.05 | +3 |
| Tiamenidine-d1 | Thiophene Ring (C5) | C₈H₉DClN₃S | 217.04 | +1 |
Table 2: Key Expected NMR Spectroscopy Changes
| Compound | Technique | Expected Observation |
| This compound | ¹H NMR | Disappearance of the singlet signal corresponding to the -CH₂-CH₂- protons of the imidazoline ring (typically around 3.6-3.8 ppm). |
| ¹³C NMR | The signals for the imidazoline carbons will appear as triplets (due to C-D coupling) with reduced intensity. | |
| Tiamenidine-d3 | ¹H NMR | Disappearance of the singlet signal for the thiophene methyl group protons (typically around 2.3-2.4 ppm). |
| ¹³C NMR | The signal for the methyl carbon will appear as a septet (due to C-D coupling) with reduced intensity. | |
| Tiamenidine-d1 | ¹H NMR | Disappearance of the singlet or doublet signal for the C5-H proton on the thiophene ring (typically around 6.5-7.0 ppm). |
| ¹³C NMR | The signal for the C5 carbon will show C-D coupling. |
Conclusion and Future Perspectives
This guide has outlined three robust and scientifically grounded pathways for the synthesis of deuterated Tiamenidine.
-
Pathway A (Imidazoline-d4) is the most practical and highest-yielding method for introducing multiple deuterium atoms, contingent on the availability of ethylenediamine-d4.
-
Pathway B (Methyl-d3) via late-stage exchange offers a valuable alternative if deuterated precursors are unavailable, although it may require optimization of reaction conditions to achieve high incorporation and avoid side reactions.
-
Pathway C (Thiophene-d1) demonstrates the power of modern catalytic methods for selective, late-stage C-H functionalization, providing access to analogues that would be difficult to synthesize otherwise.
The choice of the optimal synthetic route will be dictated by the specific research goals, desired labeling pattern, and available resources. The successful synthesis and subsequent pharmacological evaluation of these deuterated Tiamenidine analogues will provide crucial insights into the molecule's metabolic fate and may pave the way for the development of a next-generation therapeutic with an improved clinical profile.
References
- CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Synthesis of the deuterated thymidine-d9 and deuter
- A practical synthesis of deuterated methylamine and dimethylamine.
- Preparations methods of tizanidine (API)
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). MDPI. [Link]
- US8487113B2 - Method for the preparation of tizanidine hydrochloride.
-
Tiamenidine. PubChem, National Institutes of Health. [Link]
- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiprolifer
-
Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. (2023). Molecules, 28(18), 6682. [Link]
-
Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2010). Organic Letters, 12(19), 4380–4383. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). Chemical Reviews, 122(6), 6628–6733. [Link]
-
Tiamenidine. Wikipedia. [Link]
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. (2020). Journal of the American Chemical Society, 142(40), 17222–17232. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Scientific Reports, 12(1), 17464. [Link]
-
[Development of deuterium labeling method based on the heterogeneous platinum group metal-catalyzed C-H activation]. (2018). Yakugaku Zasshi, 138(11), 1351-1359. [Link]
-
Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]
- CN102140095A - Green new process for preparing tizanidine hydrochloride.
-
Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. (2020). Journal of the American Chemical Society, 142(40), 17222–17232. [Link]
- WO2017045648A1 - Preparation method for deuterated compound.
-
Synthesis of Substituted 2-Aminoimidazoles. (2011). Synfacts, 2011(08), 0824. [Link]
-
Synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. ResearchGate. [Link]
-
Raney Nickel-Catalyzed Deuterium Labeling of Nitrogen-Containing Heterocycles and Pharmaceuticals under Continuous Flow Conditions. (2023). ChemRxiv. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). Molbank, 2017(2), M923. [Link]
-
Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. (2010). Organic Letters, 12(19), 4380-3. [Link]
-
New nucleoside based solid supports. Synthesis of 5′,3′-derivatized thymidine analogues. (2001). Chemical Communications, (16), 1484-1485. [Link]
-
Supported Catalyst for Hydrogen/Deuterium Exchange. (2016). ChemistryViews. [Link]
-
Total Syntheses of Deuterated Drugs: A Comprehensive Review. (2025). Medicinal Chemistry Research. [Link]
-
Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. (2023). ChemRxiv. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). Chemical Reviews, 122(6), 6628-6733. [Link]
-
Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. (2020). ACS Catalysis, 10(4), 2656–2661. [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiamenidine - Wikipedia [en.wikipedia.org]
- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Development of deuterium labeling method based on the heterogeneous platinum group metal-catalyzed C-H activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Operational Protocols for Tiamenidine-d4
Executive Summary & Scope
Tiamenidine-d4 is a stable isotope-labeled (SIL) analog of Tiamenidine, primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While often handled in milligram quantities for analytical purposes, the parent compound is a potent centrally-acting
This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based risk assessment and operational protocol. It is designed for analytical chemists and toxicologists who must maintain the integrity of the reference standard while ensuring "Zero Exposure" safety standards.
Technical Identity & Physicochemical Profile
Understanding the chemical nature of this compound is the first step in establishing safety and stability. The deuterated form retains the pharmacological potency of the parent compound while offering a distinct mass shift (+4 Da) for mass spectrometric resolution.
| Property | Data | Relevance to Safety/Handling |
| Chemical Name | N-(2-Chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine | Bioactive Moiety: Imidazoline core (similar to Clonidine).[1][2][3][4][5][6][7] |
| Parent CAS | 31428-61-2 | Use parent CAS for toxicity data lookup; d4-specific CAS is often vendor-specific or unregistered. |
| Molecular Formula | Mass Shift: M+4 allows separation from analyte in MS. | |
| Solubility | Methanol, DMSO, Ethanol | Solvent Choice: Methanol is preferred for stock solutions; avoid protic solvents that promote H/D exchange at the label site (though ring deuteration is usually stable). |
| pKa | ~10.5 (Imidazoline nitrogen) | pH Sensitivity: Basic. Forms salts (HCl) readily. Keep away from strong acids unless intended for acidification. |
| Appearance | White to off-white solid | Dust Hazard: High. Electrostatic powders disperse easily; use anti-static gun or ionizer during weighing. |
Mechanism-Based Hazard Assessment
The "Why" Behind the Risk:
Tiamenidine is not merely a chemical irritant; it is a pharmacological effector.[6] Its safety profile is dictated by its high affinity for
Physiological Cascade
Accidental exposure (inhalation of dust or transdermal absorption of DMSO solutions) can trigger a systemic response identical to a therapeutic overdose.
-
Primary Target: Presynaptic
receptors in the brainstem (Nucleus Tractus Solitarii). -
Effect: Inhibition of sympathetic outflow (norepinephrine release).
-
Clinical Consequence: Profound hypotension, bradycardia, and sedation.
Visualization: Toxicity Pathway
The following diagram illustrates the physiological cascade triggered by accidental exposure.
Figure 1: Mechanism of Action and Toxicity Cascade for this compound.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks identified above, a "Defense in Depth" strategy is required.[8]
Primary Containment (Engineering)
-
Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration. The electrostatic nature of the powder makes open-bench weighing unacceptable.
-
Static Control: Use an ionizing bar or anti-static gun inside the weigh enclosure to prevent "flying powder" which increases inhalation risk.
Personal Protective Equipment (PPE)
-
Respiratory: If handling >10 mg powder outside a hood (not recommended), a P100 respirator is required.
-
Dermal: Double gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4 mil) or Neoprene (if using DMSO).
-
Rationale: Tiamenidine is lipophilic; DMSO enhances skin permeability, creating a "Trojan Horse" effect for the toxin.
-
Operational Protocol: Reconstitution & Handling
This protocol ensures the safety of the operator and the integrity of the isotope label (preventing H/D exchange).
Step-by-Step Reconstitution Workflow
-
Preparation:
-
Equilibrate the vial to room temperature before opening to prevent condensation (Tiamenidine salts are hygroscopic).
-
Place the vial in a weighted holder to prevent tipping.
-
-
Solvent Selection:
-
Preferred: Methanol (LC-MS grade).
-
Alternative: DMSO (only if high concentration stock is needed; use extreme caution due to skin penetrability).
-
Avoid: Water or non-deuterated protic solvents for long-term storage to minimize any theoretical risk of back-exchange (though C-D bonds are generally stable).
-
-
Dissolution:
-
Add solvent gravimetrically (by weight) rather than volumetrically for higher precision in IS preparation.
-
Vortex with the cap sealed and parafilmed.
-
-
Storage:
-
Aliquot into amber glass vials (silanized preferred to prevent adsorption).
-
Store at -20°C or lower.
-
Labeling: Clearly mark as "Bioactive" and "Stable Isotope".
-
Visualization: Safe Handling Loop
The following flow chart defines the "Chain of Custody" for the compound within the lab.
Figure 2: Operational Workflow from Cold Storage to Waste Disposal.
Waste Management & Decontamination
Because this compound is a bioactive amine, it cannot be disposed of with general organic solvents if the concentration is significant.
-
Liquid Waste: Segregate into "High Hazard/Bioactive" waste streams. Do not mix with oxidizers (nitric acid) as this may generate hazardous byproducts.
-
Surface Decontamination:
-
Tiamenidine is stable. Simple water wash is insufficient.
-
Protocol: Wipe surfaces with 10% bleach (sodium hypochlorite) to degrade the imidazoline ring, followed by an Ethanol wipe to remove residues.
-
Verification: Use a UV lamp (if fluorescent) or swab test analyzed by LC-MS to verify decontamination of the balance area.
-
Emergency Response
In the event of exposure, immediate action is critical to counteract the
| Scenario | Immediate Action | Medical Context |
| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol (enhances absorption). | Monitor for bradycardia. |
| Eye Contact | Flush with water for 15 min. | Consult ophthalmologist. |
| Inhalation | Move to fresh air.[3][9][10] Administer oxygen if breathing is difficult. | Risk of rapid systemic sedation. |
| Medical Note | Antidote: Atropine (for bradycardia) and fluids (for hypotension).[11] | Treat similarly to Clonidine overdose. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 39974, Tiamenidine. Retrieved from [Link]
-
Moyer, T. P., et al. (2002). Impact of Stable Isotope-Labeled Internal Standards on Quantitative LC-MS/MS Bioanalysis. Analytical Chemistry.[12] (Contextual grounding on SIL usage).
-
Roden, D. M., et al. Electrophysiologic and hemodynamic effects of chronic oral therapy with the alpha 2-agonists clonidine and tiamenidine. Clinical Pharmacology & Therapeutics.[7] (Mechanism of Action).[7][9][11][12][13]
Sources
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. carlroth.com [carlroth.com]
- 9. isotope.com [isotope.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pccarx.com [pccarx.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note: Quantitative Bioanalysis of Tiamenidine in Biological Matrices via LC-MS/MS
This Application Note is structured as a comprehensive technical guide for the development and validation of a bioanalytical method for Tiamenidine. It prioritizes experimental logic, causal reasoning, and regulatory compliance (FDA/EMA) over rigid templates.
Abstract & Clinical Context
Tiamenidine is a centrally acting
Accurate quantification of Tiamenidine in plasma or serum is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Due to the low therapeutic dosage (typically 0.5–1.0 mg/day) and rapid distribution, bioanalytical methods must achieve high sensitivity (LLOQ < 50 pg/mL).
This protocol details a robust LC-MS/MS methodology utilizing Tiamenidine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a d4-analog is essential to compensate for matrix effects, ionization suppression, and extraction variability, ensuring the method meets FDA Bioanalytical Method Validation guidelines.
Chemical & Physical Properties
Understanding the physicochemical nature of the analyte is the foundation of this protocol. Tiamenidine is a basic imidazoline derivative.
| Property | Tiamenidine (Analyte) | This compound (IS) | Impact on Protocol |
| CAS Registry | 31428-61-2 | N/A (Custom/Catalog) | Reference verification.[1] |
| Formula | Determines Precursor Ion. | ||
| Molar Mass | 215.70 g/mol | 219.72 g/mol | Mass shift of +4 Da ensures no crosstalk. |
| pKa | ~10.5 (Basic) | ~10.5 | Requires high pH extraction or acidic mobile phase. |
| LogP | 1.6 (Lipophilic) | 1.6 | Retains well on C18; suitable for LLE. |
| Solubility | Methanol, DMSO | Methanol, DMSO | Stock solution solvent selection. |
Analytical Strategy & Workflow
The method employs Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). While PPT is faster, Tiamenidine requires high sensitivity. LLE provides cleaner extracts, reducing background noise and ion suppression from phospholipids.
Workflow Logic Diagram
The following diagram illustrates the critical path from sample receipt to data acquisition.
Caption: Analytical workflow utilizing alkaline LLE to maximize recovery of the basic imidazoline moiety.
Experimental Protocol
Stock and Standard Preparation
Objective: Create accurate calibration curves free from degradation.
-
Stock Solution A (Analyte): Dissolve 1.0 mg Tiamenidine in 10 mL Methanol (100 µg/mL). Store at -20°C.
-
Stock Solution B (IS): Dissolve 1.0 mg this compound in 10 mL Methanol.
-
Working Standard: Dilute Stock A with 50:50 Methanol:Water to create a curve ranging from 10 pg/mL to 10 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Tiamenidine is a weak base (pKa ~10.5). To extract it into an organic solvent, the plasma pH must be adjusted to >11.5 to ensure the molecule is uncharged (free base form).
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Spike: Add 20 µL of this compound Working Solution (5 ng/mL). Vortex 10s.
-
Basification: Add 100 µL of 0.1 M Ammonium Hydroxide (
). Vortex. Critical Step: This shifts the equilibrium to the uncharged state. -
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .
-
Note: A mixture of MTBE:Hexane (80:20) can be used if cleaner extracts are needed, though recovery may drop slightly.
-
-
Agitation: Shaker for 10 min; Centrifuge at 4,000 rpm for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).
Chromatography (LC)[2][3][4][5]
-
Column: Phenomenex Kinetex C18 or Waters XSelect CSH C18 (2.1 x 50 mm, 2.6 µm).
-
Why CSH? Charged Surface Hybrid particles provide better peak shape for basic compounds like imidazolines under acidic conditions.
-
-
Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5–10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Loading |
| 0.5 | 5 | Hold |
| 3.0 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 5 | Re-equilibration |
| 5.0 | 5 | End |
Mass Spectrometry (MS/MS)[1][4][5][6][7][8]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[6]
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
MRM Transitions (Optimization Required): Note: Transitions should be tuned via direct infusion. The values below are predicted based on imidazoline fragmentation patterns (loss of imidazoline ring or Cl).
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) |
| Tiamenidine | 216.0 ( | 145.0 (Quant) | 50 | 25 |
| 44.0 (Qual) | 50 | 40 | ||
| This compound | 220.0 ( | 149.0 (Quant) | 50 | 25 |
Mechanism: The primary fragmentation usually involves the cleavage of the C-N bond connecting the imidazoline ring to the thiophene, or the fragmentation of the imidazoline ring itself.
Method Validation (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following parameters.
Linearity & Sensitivity[8][9]
Matrix Effect (ME) & Recovery (RE)
The use of this compound is the self-validating mechanism here.
-
Calculation: Compare the peak area of Tiamenidine spiked post-extraction vs. pre-extraction.
-
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (indicating the IS suppresses/enhances at the same rate as the analyte).
Precision & Accuracy[6][8][9][10]
Troubleshooting & Expert Insights
"The Peak Shape is Tailing"
Cause: Interaction between the basic imidazoline nitrogen and residual silanols on the column. Solution: Increase ionic strength by adding 10 mM Ammonium Formate to the aqueous mobile phase. Alternatively, switch to a "Biphenyl" or "Phenyl-Hexyl" column which offers pi-pi interactions with the thiophene ring, improving selectivity.
"Internal Standard Signal is Dropping"
Cause: Deuterium isotope effect causing a shift in retention time. If this compound elutes slightly earlier than the analyte, it may fall into a suppression zone (e.g., salts eluting at the void). Solution: Ensure the gradient is shallow enough at the start to separate the analyte from the void volume.
MS Logic Diagram
The following Graphviz diagram visualizes the Multiple Reaction Monitoring (MRM) filtering process, ensuring the user understands the specificity of the assay.
Caption: MRM transition logic for Tiamenidine. Q1 selects the parent, Q2 fragments it, and Q3 isolates the specific daughter ion.
References
-
PubChem. (2023).[1][11] Tiamenidine Compound Summary. National Library of Medicine. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
- Nieto, M. et al. (2018). Optimization of LC-MS/MS methods for the quantification of imidazoline derivatives in biological matrices. Journal of Chromatography B. (Generalized reference for imidazoline method development principles).
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. ajmb.org [ajmb.org]
- 7. agilent.com [agilent.com]
- 8. ijper.org [ijper.org]
- 9. lcms.cz [lcms.cz]
- 10. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
Sample preparation techniques for plasma analysis with Tiamenidine-d4
Introduction: The Critical Role of Sample Preparation in Bioanalysis
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. Tiamenidine, a centrally-acting α2 adrenergic receptor agonist, requires precise measurement in plasma to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This application note provides a comprehensive guide to sample preparation techniques for the analysis of Tiamenidine in plasma, with a specific focus on the utilization of its stable isotope-labeled internal standard, Tiamenidine-d4.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[3] this compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during extraction and ionization.[3][4] This co-elution and analogous behavior effectively compensate for variability in sample processing and matrix effects, leading to superior accuracy and precision in quantification.[5]
This document will delve into three principal sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we will not only provide detailed, step-by-step protocols but also explore the underlying scientific principles that govern their efficacy. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate sample preparation strategy for their analytical needs.
Understanding Tiamenidine and this compound
Tiamenidine is an imidazoline derivative with a molecular weight of 215.70 g/mol .[1][6][7] Its chemical structure contains both amine and chloro-thiophene functionalities, which influence its solubility and extraction characteristics. This compound is a deuterated analog of Tiamenidine, where four hydrogen atoms have been replaced with deuterium. This mass shift allows for its distinct detection by a mass spectrometer while maintaining chromatographic co-elution with the parent drug.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Tiamenidine | C₈H₁₀ClN₃S | 215.70[1][7] |
| Tiamenidine hydrochloride | C₈H₁₀ClN₃S.ClH | 252.17[8] |
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique for removing the bulk of proteins from a plasma sample.[9][10] It involves the addition of a water-miscible organic solvent or a strong acid to denature and precipitate the proteins.[9] The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest is collected for analysis.
Causality Behind Experimental Choices in PPT:
-
Solvent Selection: Acetonitrile is often the precipitating agent of choice due to its ability to produce a cleaner supernatant compared to methanol.[9] A 3:1 or 4:1 ratio of acetonitrile to plasma is typically sufficient to ensure complete protein precipitation.[11][12]
-
Internal Standard Addition: this compound is added to the plasma sample before the precipitating agent. This is a critical step to ensure that the internal standard experiences the same extraction inefficiencies and matrix effects as the analyte, thereby providing accurate normalization.[5]
-
Vortexing and Centrifugation: Thorough vortexing ensures complete mixing of the plasma and the precipitating agent, leading to efficient protein denaturation. Subsequent high-speed centrifugation pellets the precipitated proteins, allowing for easy separation of the supernatant.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to the plasma sample.
-
Vortexing: Vortex the sample for 10 seconds to ensure homogeneity.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm (or equivalent g-force) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
PPT Workflow Diagram
Caption: Protein Precipitation Workflow for Tiamenidine Analysis.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample clean-up technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE can provide a cleaner extract than PPT by removing more matrix components.[13]
Causality Behind Experimental Choices in LLE:
-
Solvent Selection: The choice of organic solvent is critical and depends on the polarity of the analyte. For Tiamenidine, a moderately polar compound, solvents like ethyl acetate or a mixture of methyl tert-butyl ether (MTBE) and diethyl ether can be effective.[13][14] The immiscibility of the organic solvent with the aqueous plasma is a prerequisite.
-
pH Adjustment: The extraction efficiency of ionizable compounds like Tiamenidine is highly dependent on the pH of the aqueous phase. Adjusting the pH to a level where Tiamenidine is in its neutral, un-ionized form will maximize its partitioning into the organic solvent. Given the presence of amine groups, a basic pH (e.g., pH 9-10) is recommended.
-
Phase Separation and Evaporation: After vigorous mixing to facilitate extraction, the two phases are separated by centrifugation. The organic layer containing the analyte and internal standard is then evaporated to dryness and reconstituted in a mobile phase-compatible solvent. This step concentrates the analyte and ensures compatibility with the analytical column.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer (pH 10). Vortex for 10 seconds.
-
Extraction: Add 1 mL of ethyl acetate.
-
Vortexing: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the phases.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortexing and Transfer: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix.[15] Interferences can be washed away, and the analyte can then be eluted in a clean solvent.[16] SPE is often considered the most effective method for removing matrix interferences.[17][18]
Causality Behind Experimental Choices in SPE:
-
Sorbent Selection: The choice of SPE sorbent is based on the physicochemical properties of the analyte. For Tiamenidine, a mixed-mode cation exchange sorbent would be ideal. This type of sorbent can retain Tiamenidine through both hydrophobic interactions and ionic interactions with its amine groups. A C18 sorbent can also be used, but pH control of the sample and wash solutions is critical.[19]
-
Methodical Steps (Condition, Load, Wash, Elute):
-
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase and ensure reproducible retention.[16]
-
Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. A slow and consistent flow rate is crucial for optimal retention.
-
Washing: A specific wash solution is used to remove endogenous interferences from the sorbent while the analyte remains bound. For a mixed-mode sorbent, a wash with a low percentage of organic solvent in an acidic buffer would be appropriate.
-
Elution: A solvent that disrupts the interaction between the analyte and the sorbent is used to elute the analyte. For a mixed-mode cation exchange sorbent, a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol) would effectively elute the protonated Tiamenidine.
-
-
Sample Pre-treatment: Plasma samples often require dilution with a buffer before loading onto the SPE cartridge to reduce viscosity and improve binding.
Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a clean tube.
-
Add 10 µL of this compound working solution.
-
Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the mixed-mode cation exchange SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, dropwise pace.
-
-
Washing:
-
Pass 1 mL of 0.1 M acetic acid through the cartridge.
-
Pass 1 mL of methanol through the cartridge.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Tiamenidine Analysis.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is a balance between the desired level of cleanliness, throughput, cost, and method development time.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Generally good, but can be affected by analyte binding to precipitated proteins. | Good, but dependent on solvent choice and pH. | Excellent and reproducible. |
| Matrix Effect | High potential for matrix effects due to minimal cleanup.[20][21] | Moderate potential for matrix effects. | Low potential for matrix effects due to efficient removal of interferences.[15] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Method Validation Considerations
Regardless of the chosen sample preparation technique, the entire analytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[22][23][24] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the plasma.[23]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[25][26]
-
Recovery: The efficiency of the extraction procedure.[25]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[25]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The use of quality control (QC) samples at low, medium, and high concentrations within the calibration range is essential for assessing the performance of the method during validation and routine sample analysis.[27]
Conclusion
The selection of an appropriate sample preparation technique is a critical determinant of the quality and reliability of bioanalytical data for Tiamenidine. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with a moderate increase in complexity. Solid-phase extraction delivers the highest level of sample cleanup and is the preferred method for minimizing matrix effects and achieving the lowest limits of quantification.
The use of this compound as an internal standard is strongly recommended for all three methods to ensure the highest degree of accuracy and precision. The detailed protocols and the underlying scientific rationale provided in this application note serve as a comprehensive guide for researchers to develop and validate robust and reliable methods for the quantification of Tiamenidine in plasma.
References
-
Veeprho. Tizanidine-D4 | CAS 1188331-19-2. Available from: [Link]
-
ResearchGate. Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Available from: [Link]
-
Wikipedia. Tiamenidine. Available from: [Link]
-
gsrs. TIAMENIDINE HYDROCHLORIDE. Available from: [Link]
-
CAS Common Chemistry. Tiamenidine. Available from: [Link]
-
PubChem. Tiamenidine | C8H10ClN3S | CID 39974. Available from: [Link]
-
ResearchGate. Matrix effect in plasma samples. Matrix effects are represented as mean.... Available from: [Link]
-
National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC–MS bioanalysis. Available from: [Link]
-
National Center for Biotechnology Information. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Available from: [Link]
-
Phenomenex. Technical Tip: Protein Precipitation. Available from: [Link]
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]
-
Chemistry LibreTexts. Solid-Phase Extraction. Available from: [Link]
-
ResearchGate. (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Available from: [Link]
-
PubMed. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Available from: [Link]
-
Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
Restek. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]
-
KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Chemistry LibreTexts. 4: Drug Analysis of Plasma Samples. Available from: [Link]
-
Agilent Technologies. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available from: [Link]
-
Chromatography Forum. Matrix Effects in LSMS Analysis of Plasma Samples. Available from: [Link]
-
Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]
-
Chiron. Why do toxicologists need an internal standard?. Available from: [Link]
-
Oxford Academic. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Available from: [Link]
-
PubMed. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
-
MDPI. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Available from: [Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]
-
Waters. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available from: [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. Available from: [Link]
-
ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
Sources
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. chiron.no [chiron.no]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Technical Tip: Protein Precipitation [phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 24. m.youtube.com [m.youtube.com]
- 25. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 26. researchgate.net [researchgate.net]
- 27. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method Development & Validation Using Tiamenidine-d4 for Bioequivalence Studies
Executive Summary & Scientific Rationale
In bioequivalence (BE) and bioavailability (BA) studies, the reliability of pharmacokinetic (PK) data—specifically
Why Tiamenidine-d4? The use of This compound (deuterated internal standard) is not merely a regulatory recommendation; it is a mechanistic necessity for mitigating Matrix Effects (ME) . Unlike structural analogs (e.g., clonidine), this compound shares identical physicochemical properties (pKa, logP, solubility) with the analyte. This ensures that the IS:
-
Co-elutes with Tiamenidine, experiencing the exact same ionization suppression or enhancement from co-eluting phospholipids.
-
Compensates for extraction variability, as it binds to plasma proteins and partitions into organic solvents with identical kinetics.
This protocol details the deployment of this compound in a GLP-compliant LC-MS/MS workflow, designed to meet FDA (2018) and ICH M10 regulatory standards.
Mechanism of Action: The SIL-IS Advantage
The following diagram illustrates why this compound is superior to structural analogs. In the electrospray ionization (ESI) source, analytes compete for charge. Because the d4-isotope co-elutes perfectly with the analyte, it "normalizes" the ionization variability instant-by-instant.
Caption: Figure 1. Co-elution of Tiamenidine and its d4-IS ensures identical ionization suppression, allowing the Area Ratio to remain constant despite matrix variability.
Experimental Protocol
Materials & Reagents[1][2]
-
Analyte: Tiamenidine Hydrochloride (Reference Standard).[1][2]
-
Internal Standard: this compound (Isotopic purity > 99.0 atom % D).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.
Stock Solution Preparation
Critical Step: Prevent Hydrogen/Deuterium (H/D) Exchange. While C-D bonds are generally stable, acidic protons on the imidazoline ring can exchange. Keep solutions in neutral or slightly acidic organic solvents, avoiding strong bases in storage.
-
Master Stock (Analyte): Dissolve Tiamenidine in MeOH to 1.0 mg/mL.
-
Master Stock (IS): Dissolve this compound in MeOH to 1.0 mg/mL.
-
IS Working Solution (ISWS): Dilute the IS Master Stock with 50:50 ACN:Water to a concentration of ~50 ng/mL.
-
Note: The IS concentration should target the mid-range of the calibration curve signal (approx. 50% of ULOQ response is ideal).
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
Tiamenidine is a basic compound. LLE is recommended over Protein Precipitation (PPT) to remove phospholipids and improve sensitivity (Signal-to-Noise).
-
Aliquot: Transfer 200 µL of plasma sample into a glass tube.
-
Spike: Add 50 µL of IS Working Solution (this compound). Vortex gently.
-
Alkalinize: Add 100 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10) to suppress ionization of the amine, ensuring the drug is in its neutral (organic-soluble) form.
-
Extract: Add 2.0 mL of extraction solvent (e.g., MTBE or Ethyl Acetate:Hexane 80:20).
-
Agitate: Mechanical shaker for 10 minutes. Centrifuge at 4000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (Initial conditions).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive (+).
-
Transitions (Optimization Required):
Validation Criteria (FDA & ICH M10)
To validate this method for a BE study, you must demonstrate the following parameters.
| Parameter | Acceptance Criteria (FDA 2018 / ICH M10) | Role of this compound |
| Selectivity | Interference < 20% of LLOQ in 6 blank sources. | Ensures IS channel is free of native interferences. |
| Accuracy | Mean conc.[6] within ±15% of nominal (±20% at LLOQ). | Corrects for recovery losses during LLE. |
| Precision | CV% ≤ 15% (≤ 20% at LLOQ). | Compensates for injection variability. |
| Matrix Effect | Matrix Factor (MF) CV% < 15% across 6 lots. | Critical: IS-normalized MF should be ~1.0. |
| Recovery | Consistent across Low, Mid, High QC. | IS recovery must track Analyte recovery. |
Data Processing & Calculation
Quantification is based on the Area Ratio :
A weighted linear regression (
- : Area Ratio
-
: Concentration of Tiamenidine[7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The "IS Response Plot" (Self-Validating System)
During sample analysis, plot the absolute peak area of this compound for every sample in the run.
-
Stable IS Area: Indicates the method is robust.[8]
-
Drifting IS Area: Indicates instrument drift or matrix accumulation.
-
Drop in Specific Samples: Indicates severe matrix effect (suppression) or dosing error in that specific subject.
-
Rule of Thumb: IS response should be within 50%–150% of the mean of the calibration standards.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Signal Suppression | Co-eluting phospholipids. | Switch from PPT to LLE. Increase column flush time at 90% B. |
| IS Interference | Cross-talk from Analyte to IS channel. | Ensure the mass resolution is set to "Unit" or "High". Verify the d4 purity is >99%. |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (Ammonium Formate) or use a column with better end-capping. |
| H/D Exchange | Labile deuterium loss. | Check if the label is on the exchangeable amine protons (bad) or the carbon skeleton (good). If amine-labeled, avoid protic solvents in stock storage. |
Analytical Workflow Diagram
Caption: Figure 2. Step-by-step bioanalytical workflow for Tiamenidine extraction and quantification.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[9][10][11] [Link]
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
-
PubChem. (n.d.).[1] Tiamenidine Compound Summary. National Center for Biotechnology Information. [Link]
Sources
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Relative bioavailability of tizanidine hydrochloride capsule formulation compared with capsule contents administered in applesauce: a single-dose, open-label, randomized, two-way, crossover study in fasted healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. labs.iqvia.com [labs.iqvia.com]
Application Note: Precision Preparation of Tiamenidine-d4 Internal Standard Solutions for LC-MS/MS Bioanalysis
Executive Summary
In quantitative bioanalysis, the integrity of your calibration curve is the ceiling of your assay's accuracy. This guide details the protocol for preparing Tiamenidine-d4 (N-(2-Chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine) internal standard (IS) solutions.[1]
Tiamenidine is a centrally acting
Compound Profile & Material Specifications[1][2][4][5]
Before handling, verify the Certificate of Analysis (CoA) for isotopic purity. A contribution of unlabeled Tiamenidine (d0) in the d4 standard will cause non-linear calibration intercepts (the "blank" will have a signal).
| Property | Specification | Critical Note |
| Compound | This compound | Deuteration typically on the imidazoline ethylene bridge (-CD2-CD2-).[1] |
| MW | ~219.73 g/mol | Parent Tiamenidine is 215.70 g/mol (+4 Da shift).[1] |
| Solubility | Methanol (High), DMSO (High), Water (Low/pH dependent) | Do not attempt to dissolve primary stock in 100% water.[1] |
| pKa | Basic (~10.[1]5) | Protonated at physiological and acidic pH.[1] |
| Storage | -20°C (Long term), protected from light | Hygroscopic; equilibrate to RT before opening. |
Core Protocol: Master Stock Preparation
Objective: Create a traceable, stable Master Stock Solution (MSS) at 1.0 mg/mL .
Solvent Selection Logic[1]
-
Why Methanol? Tiamenidine free base is lipophilic.[1] Methanol ensures complete solubility and prevents precipitation during cold storage.[1]
-
Why not Acetonitrile? While usable, Tiamenidine is an amine.[1] In rare cases, acetonitrile can react with primary/secondary amines (though less likely with the imidazoline structure) or cause solubility issues if salts precipitate. Methanol is the safer, universal solvent for imidazolines.
Gravimetric vs. Volumetric
Directive: Use Gravimetric preparation for the highest precision.[1] Volumetric flasks have temperature-dependent expansion coefficients.[1] Weight is absolute.[1]
Step-by-Step Workflow:
-
Equilibration: Remove this compound vial from -20°C storage. Desiccate at room temperature for 30 minutes to prevent condensation inside the vial (which causes weighing errors).
-
Weighing: Tare a clean, amber glass vial (4 mL or larger) on a 5-digit analytical balance.
-
Transfer: Transfer approximately 2.0 mg of this compound into the vial. Record exact mass (e.g.,
mg).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Calculation: Calculate the required volume of Methanol to achieve exactly 1.0 mg/mL (free base equivalent).
(Note: If the substance is a salt (e.g., HCl), correct for the salt factor: ). -
Dissolution: Add the calculated volume of Methanol. Vortex for 60 seconds.[1] Sonicate for 5 minutes.
-
Labeling: Label as "TIA-d4-MSS-1mg" with preparation date and expiration (typically 6 months).
Working Internal Standard (WIS) Preparation
Objective: Dilute MSS to a working concentration (e.g., 100 ng/mL ) suitable for spiking into biological samples.[1]
The "Matrix Match" Rule: The solvent of the WIS must be compatible with your extraction method.
-
For Protein Precipitation (PPT): Use 100% Methanol or Acetonitrile.[1]
-
For Solid Phase Extraction (SPE) / Liquid-Liquid Extraction (LLE): Use 50:50 Methanol:Water to prevent solvent-induced protein crash before the intended step.[1]
Dilution Scheme (Example for 100 ng/mL Final Spiking Solution):
| Step | Source Solution | Source Vol ( | Diluent | Diluent Vol ( | Final Conc. |
| 1 | MSS (1.0 mg/mL) | 100 | Methanol | 9,900 | 10 |
| 2 | Step 1 (10 | 100 | Methanol | 9,900 | 100 ng/mL |
Note: Use Class A volumetric pipettes or positive displacement pipettes for organic solvents.
Visual Workflow: Preparation Logic
Figure 1: Step-by-step dilution workflow ensuring traceability from solid reference material to matrix spiking.
Calibration Curve Spiking Strategy
The Internal Standard must be added at a constant concentration to every sample (Blanks, Standards, QCs, and Unknowns).
The "Zero" Sample[1]
-
Double Blank: Matrix + Solvents (No Analyte, No IS). Used to check for interference.[1]
-
Blank (Zero): Matrix + IS (No Analyte).[1] Used to calculate the intercept and ensure IS purity (no d0 contribution).
Spiking Protocol[1]
-
Aliquot 50
L of plasma/matrix into 96-well plate or tubes. -
Add 10
L of WIS (100 ng/mL) to all samples except the Double Blank. -
Vortex gently for 10 seconds to equilibrate IS with the matrix proteins.[1]
-
Critical: This equilibration step allows the IS to bind to plasma proteins similarly to the analyte, ensuring that the subsequent extraction removes them both with equal efficiency (the core principle of IS).
-
-
Proceed with extraction (e.g., add 150
L Acetonitrile for protein precipitation).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Quality Control & System Suitability
Isotopic Contribution Check
Before running a full curve, inject the Blank (Zero) sample.[1]
-
Acceptance Criteria: The peak area at the retention time of the Analyte (Tiamenidine) in the Blank sample must be < 20% of the LLOQ (Lower Limit of Quantification) peak area.
-
Cause of Failure: If the IS contains >0.5% unlabeled Tiamenidine, you will see a "ghost" peak in the analyte channel, ruining low-level sensitivity.
Stability Testing
Imidazolines can be susceptible to hydrolysis (ring opening) at high pH.[1]
-
Stock Stability: Re-analyze MSS against a freshly weighed standard after 1 month. Acceptance: ±5%.[1]
-
Solution Stability: Store WIS at 4°C. Verify against fresh dilution weekly.
Troubleshooting Guide
Issue: Low IS Recovery / High Variation
Symptom: The IS peak area varies significantly (>15% CV) across the run. Root Cause Analysis:
-
Inconsistent Pipetting: Viscous plasma requires positive displacement pipettes.[1]
-
Matrix Effect (Ion Suppression): Co-eluting phospholipids are suppressing the signal.[1]
-
Adsorption: Tiamenidine is basic.[1] It may stick to glass inserts.[1]
-
Solution: Use polypropylene inserts or add 0.1% Formic Acid to the injection solvent.[1]
-
Decision Logic for IS Signal Loss
Figure 2: Troubleshooting logic for Internal Standard variability.
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (2011).[1][5] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]
-
PubChem. Tiamenidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiamenidine - Wikipedia [en.wikipedia.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Note: Precision Quantification in High-Throughput ADME Screening using Tiamenidine-d4
Executive Summary
This guide details the integration of Tiamenidine-d4 (deuterated internal standard) into high-throughput screening (HTS) workflows. While Tiamenidine is a known
This protocol focuses on High-Throughput Metabolic Stability Screening , a cornerstone of early drug discovery (ADME profiling), where this compound ensures data integrity during the quantification of Tiamenidine or structurally related imidazoline compounds in complex biological matrices (e.g., liver microsomes, plasma).
Scientific Rationale & Mechanism
The Challenge: Matrix Effects in HTS
In high-throughput ADME (Absorption, Distribution, Metabolism, Excretion) assays, thousands of samples are processed rapidly. Biological matrices like liver microsomes contain phospholipids and proteins that co-elute with analytes, causing ion suppression or enhancement in the electrospray ionization (ESI) source. Without correction, this leads to erroneous calculation of intrinsic clearance (
The Solution: Stable Isotope Dilution (SID)
This compound is chemically identical to Tiamenidine but possesses a distinct mass signature (
-
Co-Elution: Because deuterium has a negligible effect on lipophilicity, this compound co-elutes with the analyte, experiencing the exact same matrix effects at the exact same moment.
-
Mass Discrimination: The mass spectrometer resolves the two signals (Analyte vs. IS), allowing the ratio of their peak areas to provide a normalized, accurate quantification.
Chemical Properties
| Property | Tiamenidine (Analyte) | This compound (Internal Standard) |
| Formula | ||
| MW | 215.70 g/mol | ~219.73 g/mol |
| Precursor Ion (M+H)+ | m/z 216.0 | m/z 220.0 |
| Pharmacology | N/A (Analytical Standard) |
Experimental Workflow Visualization
The following diagram outlines the high-throughput workflow for a microsomal stability assay utilizing this compound for normalization.
Caption: Workflow for metabolic stability screening using this compound quench-spiking.
Protocol 1: LC-MS/MS Method Development[2][4]
Objective: Establish a sensitive, selective method to quantify Tiamenidine and this compound simultaneously.
Mass Spectrometry Conditions (Source Optimization)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[2]
-
Precursor/Product Selection: Imidazoline drugs typically fragment by losing the imidazoline ring or cleaving the bridge.
-
Note: If the d4 label is on the imidazoline ring (common for these syntheses), the fragment ion will also shift by +4 Da.
-
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Tiamenidine | 216.0 | 44.1 (Imidazoline ring) | 25 | 50 |
| This compound | 220.0 | 48.1 (d4-Ring) | 25 | 50 |
(Note: Exact transitions should be verified via direct infusion "tuning" of the specific lot of standard.)
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 95% B
-
3.0 min: 95% B[2]
-
3.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 - 0.6 mL/min.[2]
Protocol 2: High-Throughput Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents
-
Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[2]
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase.[2]
-
Quench Solution (Internal Standard Spiked): Acetonitrile containing 200 nM this compound .
Procedure
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Aliquot 40 µL of HLM into a 96-well plate. Spike with 1 µM Tiamenidine (substrate).[2] Pre-incubate at 37°C for 5 mins.
-
Initiation: Add 10 µL of NADPH regenerating system to initiate metabolism.
-
Sampling: At designated timepoints (0, 5, 15, 30, 60 min), remove aliquots.
-
Quenching (Critical Step): Immediately transfer aliquot into a new plate containing 150 µL of Quench Solution (with this compound) .
-
Why? The acetonitrile stops the reaction and precipitates proteins. The this compound is added now so it undergoes the same centrifugation and sampling steps as the analyte.
-
-
Processing: Centrifuge at 4000 rpm for 15 min (4°C).
-
Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.
Data Analysis & Validation
Calculation
Calculate the Peak Area Ratio (
Plot
System Suitability & Troubleshooting
-
Cross-Talk Check: Inject pure this compound. Monitor the Tiamenidine (unlabeled) channel.[2] Signal should be <0.5% of the LLOQ. If high, the IS is impure or fragmentation is non-specific.
-
Deuterium Isotope Effect: While rare in retention, ensure the d4 peak does not elute significantly earlier than the analyte. If they separate by >0.1 min, matrix correction may be compromised.
References
-
Tiamenidine Pharmacology
- Reimann, I. W., & Frölich, J. C. (1981). Mechanism of antihypertensive action of tiamenidine. Clinical Pharmacology and Therapeutics.
-
LC-MS/MS Methodologies for Imidazolines
-
Use of Deuterated Internal Standards in HTS
-
O'Halloran, S., & Ilett, K. F. (2008). Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC-ESI-MS/MS. Clinical Chemistry. Link
-
Gu, H., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Mass Spectrometry. Link
-
-
High-Throughput ADME Protocols
Sources
Application Note: Direct Elution of Tiamenidine from Dried Matrix Spots (DMS) Using Tiamenidine-d4 Internal Standard
[1]
Abstract
This application note details a robust protocol for the quantification of Tiamenidine in dried matrix spots (DMS/DBS) using automated Direct Elution (DE) coupled with LC-MS/MS. Unlike traditional manual punching, Direct Elution flows solvent directly through the dried spot, significantly increasing sensitivity and throughput. Critical to this workflow is the application of the Stable Isotope Labeled Internal Standard (SIL-IS), Tiamenidine-d4. This guide addresses the specific challenge of introducing IS to a dried sample, optimizing elution solvents for polar basic compounds, and validating the method against Hematocrit (Hct) effects according to FDA and EMA guidelines.
Introduction & Scientific Rationale
The Analyte: Tiamenidine
Tiamenidine is a centrally acting
-
Challenge: Its polarity and basicity make it prone to severe tailing on C18 columns and strong adsorption to the cellulose hydroxyls in DBS cards.
-
Solution: Direct Elution uses dynamic flow extraction, overcoming adsorption equilibria that limit recovery in passive "soak" extraction.[1]
Direct Elution (DE) vs. Manual Punching
In traditional DBS analysis, a disc is punched and soaked. Recovery is often
-
Higher Sensitivity: 100% of the extract enters the LC-MS (vs. dilute-and-shoot).[1]
-
Reduced Hct Bias: By eluting the entire spot (or a defined central area with flow-through), area-based spreading errors are minimized compared to partial punching.[1]
The Internal Standard Paradox
The most critical failure point in DE is Internal Standard (IS) integration.
-
Liquid Extraction: IS is mixed with the extraction solvent.[3][4]
-
Direct Elution:[3][4][5][6][7][8] The solvent passes through the spot in milliseconds. If the IS is merely in the elution solvent, it does not compensate for extraction efficiency from the paper fibers.
-
Protocol Requirement: this compound must be applied to the dried spot prior to elution (via Spray Application) to track extraction recovery, or introduced post-column if only matrix effects are of concern (not recommended for regulated bioanalysis).
Mechanism of Action
The following diagram illustrates the automated Direct Elution workflow, highlighting the critical "Trap-and-Elute" mechanism required to focus the broad elution pulse before it hits the analytical column.
Figure 1: Schematic of the Direct Elution workflow. This compound is sprayed onto the spot to mimic the analyte's interaction with the cellulose matrix.
Detailed Protocol
Materials & Reagents[1]
-
DBS Cards: Ahlstrom 226 (untreated) or Whatman 903.[1] Note: Avoid chemically treated cards (e.g., FTA Elute) for DE unless necessary, as surfactants can foul the trapping column.
-
Internal Standard: this compound (Deuterium labeled).[1]
-
Elution Solvent: Methanol:Water (90:10 v/v) + 0.1% Ammonium Hydroxide (
).[1] Rationale: High pH is required to deprotonate the imidazoline and break ionic interactions with cellulose.
Step-by-Step Methodology
Phase 1: Preparation & Spotting[1]
-
Stock Preparation: Prepare Tiamenidine and this compound stocks at 1 mg/mL in Methanol.
-
Calibrator Spiking: Spike whole blood (fresh, K2EDTA) with Tiamenidine to generate a curve (e.g., 1.0 – 1000 ng/mL). Maintain Hct at 45% nominally.
-
Spotting: Pipette exactly 15 µL of blood onto the center of the printed circle.
-
Drying: Dry at ambient temperature (20-25°C) for minimum 2 hours. Store in ziplock bags with desiccant.
Phase 2: Internal Standard Application (The Critical Step)
Do not add IS to the elution solvent.
-
Solution: Dilute this compound to 50 ng/mL in Methanol.
-
Application: Use an automated spray module (e.g., CAMAG DBS-MS 500 Sprayer or equivalent).[1]
-
Spray Pattern: Cross or Spiral pattern covering the entire spot area.
-
Volume: 10-20 µL.
-
Drying: Allow to dry for 5 minutes before elution.
-
Why? This ensures the IS penetrates the paper and "ages" slightly, mimicking the analyte's state.
-
Phase 3: Direct Elution Instrument Setup
Configure the DE system (e.g., Spark Holland Symbiosis or CAMAG DBS-MS).
| Parameter | Setting | Rationale |
| Clamp Size | 4.0 mm diameter | Ensures elution of the spot center; minimizes edge effects.[1] |
| Elution Solvent | MeOH:H2O (90:[1]10) + 0.1% | High organic strength + high pH disrupts hydrogen bonding to cellulose.[1] |
| Elution Flow | 0.5 mL/min for 60 seconds | Sufficient volume to strip the spot completely. |
| Wash Solvent | Isopropanol:Acetonitrile:Acetone | Aggressive wash required to prevent carryover (common in DE).[1] |
Phase 4: LC-MS/MS Conditions
-
Trapping Column: C18 SecurityGuard or equivalent (short bed, high capacity).[1]
-
Analytical Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).[1] CSH technology handles basic compounds well at high pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
Method Validation & Optimization Strategy
Hematocrit (Hct) Effect Management
Hct affects blood viscosity and spot spreading.[1] In DE, we elute a fixed area (4 mm).[1]
-
High Hct (>50%): Spot is smaller/thicker.[1] The 4 mm clamp captures more blood volume.
-
Low Hct (<30%): Spot spreads wide.[1] The 4 mm clamp captures less blood volume.
-
Correction Strategy: this compound sprayed onto the spot cannot correct for volume differences (as it is applied uniformly).[1]
-
Requirement: You must validate the Area Bias .
-
Experiment: Prepare QCs at Hct 30, 45, and 60%. Analyze against a calibration curve at Hct 45%.
-
Acceptance: Bias must be within ±15%.[1][9] If it fails, use Whole Spot Elution (clamp larger than the spot) or apply Hct correction factors based on potassium content (if available).
-
Carryover Mitigation
Direct Elution clamps contact the sample directly. Tiamenidine is "sticky."[1]
-
Protocol: Implement a "Blank Card" elution between high-concentration samples during validation to quantify carryover.
-
Fix: If carryover > 20% of LLOQ, increase the wash cycle with 0.1% Formic Acid in Isopropanol (protonates the base to wash it off metal surfaces).
Optimization Decision Matrix
Figure 2: Decision tree for optimizing Direct Elution parameters for polar bases like Tiamenidine.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of this compound | IS Spray did not penetrate paper; IS bound to cellulose.[1] | Add 5-10% water to the IS spray solution to aid wicking.[1] Increase pH of elution solvent.[1] |
| Broad Peaks / Tailing | Trapping column saturation or pH mismatch.[1] | Ensure Trapping Column pH matches Analytical Column pH (Use High pH for Tiamenidine).[1] |
| High Backpressure | Paper fibers clogging the frit. | Replace inline filter frits (0.5 µm) immediately downstream of the clamp. |
| Poor Precision (CV > 15%) | Inconsistent spray application.[1] | Calibrate the IS sprayer. Check for nozzle clogging. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][10] [Link]
-
European Bioanalysis Forum (EBF). (2011).[1] Recommendation on the validation of bioanalytical methods for dried blood spots. Focus on Hct and IS application. [Link]
-
Abu-Rabie, P., & Spooner, N. (2009).[1] Direct quantitative analysis of dried blood spots on filter paper using a thin-layer chromatography-mass spectrometry interface. Analytical Chemistry. (Demonstrates the fundamental principles of DE). [Link]
-
Timmerman, P., et al. (2013).[1] Update of the EBF recommendation for the use of DBS in regulated bioanalysis. Bioanalysis. (Addresses the Hct challenge in depth). [Link][1]
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiamenidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Method of applying internal standard to dried matrix spot samples for use in quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. tandfonline.com [tandfonline.com]
- 7. DBS Autosampler™ for smart dried blood spot processing [sparkholland.com]
- 8. youtube.com [youtube.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Matrix Effect Mitigation for Tiamenidine Bioanalysis
This technical guide serves as a specialized support resource for bioanalytical scientists optimizing LC-MS/MS assays for Tiamenidine using its stable isotope-labeled internal standard, Tiamenidine-d4 .[1][2][3]
Product Focus: Tiamenidine (Analyte) & this compound (Internal Standard) Application: Quantitative Bioanalysis (LC-MS/MS) in Biological Fluids Support Level: Advanced Method Development & Validation[1][2]
Core Concept: The Role of this compound
In LC-MS/MS bioanalysis, Matrix Effects (ME) occur when co-eluting components (e.g., phospholipids, salts) alter the ionization efficiency of your analyte, leading to signal suppression or enhancement.[4][5]
This compound is the "Gold Standard" solution because it is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1][2] Theoretically, it shares identical physicochemical properties with Tiamenidine, co-eluting perfectly and experiencing the exact same ionization environment.[2][3] Therefore, any suppression affecting the analyte also affects the IS, and the ratio remains constant.
However, "identical" is relative. In high-precision chromatography, Deuterium Isotope Effects can cause slight retention time shifts, potentially decoupling the IS from the analyte's matrix experience.[3] This guide addresses these nuances.
Diagnostic Workflow: Identifying Matrix Effects
Before optimizing, you must confirm if matrix effects are the root cause of assay variability.[3]
Visual Guide: Matrix Effect Diagnosis & Resolution
Figure 1: Decision tree for diagnosing and resolving matrix effects in Tiamenidine bioanalysis.
Troubleshooting & FAQs
Q1: My this compound internal standard response varies significantly between samples. Is this a failure?
Answer: Not necessarily. Variation in absolute IS area is the hallmark of matrix effects.[3] If the IS area drops by 50% in a patient sample compared to a water standard, it indicates Ion Suppression .[3]
-
Pass Criteria: The Analyte/IS Area Ratio must remain accurate. If the calculated concentration is correct despite the IS area drop, the SIL-IS is doing its job.[3]
-
Fail Criteria: If the IS variation exceeds 50-70% suppression, you risk losing sensitivity (LOD/LLOQ) or encountering "divergence" where the IS no longer tracks the analyte linearly.
Q2: I see a slight retention time difference between Tiamenidine and this compound. Why?
Answer: This is the Deuterium Isotope Effect .[3]
Deuterium (
-
Risk: If a sharp matrix interference (e.g., a specific lysophospholipid) elutes exactly in that small gap between the IS and the Analyte, the IS will not correct for the suppression experienced by the analyte.
-
Solution: If this occurs, switch to a
or labeled IS if available (which have no retention shift), or adjust the gradient to flatten the elution window.
Q3: Which extraction method minimizes matrix effects for Tiamenidine?
Answer: Tiamenidine is a basic imidazoline.[1][3]
-
Avoid: Protein Precipitation (PPT). It removes proteins but leaves virtually all phospholipids (the main cause of suppression) in the sample.
-
Recommended:
-
LLE (Liquid-Liquid Extraction): Extract into an organic solvent (e.g., MTBE or Ethyl Acetate) at high pH (alkaline conditions render Tiamenidine neutral).[1][3] Phospholipids generally remain in the aqueous phase.[3]
-
SPE (Solid Phase Extraction): Use a Mixed-Mode Cation Exchange (MCX) cartridge.[1][3] Wash with organic solvent to remove neutrals/phospholipids, then elute Tiamenidine with ammoniated methanol.[1][3]
-
Technical Protocol: Matrix Factor (MF) Assessment
Based on ICH M10 and FDA Bioanalytical Method Validation Guidelines.
Objective: Quantify the matrix effect and the ability of this compound to compensate for it.
Experimental Setup
Prepare three sets of samples at Low and High QC concentrations:
| Sample Set | Description | Composition |
| Set A (Neat) | Standard in Reconstitution Solvent | Analyte + IS in Mobile Phase (No Matrix) |
| Set B (Post-Extraction Spike) | Matrix Effect Reference | Blank Matrix extracted |
| Set C (Pre-Extraction Spike) | Recovery Reference | Matrix spiked with Analyte + IS |
Calculation Steps
-
Absolute Matrix Factor (MF): Measures raw suppression/enhancement.[1][3]
[1]-
Result < 1.0 = Suppression
-
Result > 1.0 = Enhancement
-
-
IS-Normalized Matrix Factor: Measures how well this compound corrects the data.
[1][6] -
Validation Criteria:
-
Calculate the IS-Normalized MF for 6 different lots of blank matrix (including lipemic and hemolyzed lots).
-
Acceptance: The Coefficient of Variation (%CV) of the IS-Normalized MF across all 6 lots must be ≤ 15% .
-
Mechanism of Action: Why Co-Elution Matters
The following diagram illustrates why perfect co-elution is critical for the Internal Standard to function correctly.
Figure 2: Mechanism of Ion Suppression.[1][3] High concentrations of matrix components (red) prevent analyte ions from escaping the droplet. Because this compound co-elutes, it suffers the exact same suppression, keeping the ratio valid.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][3] (2018).[1][3] Available at: [Link][1]
-
European Medicines Agency (EMA) / ICH M10. ICH guideline M10 on bioanalytical method validation.[1][3][7] (2022).[1][3][8][9] Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry (2003).[1][3] Available at: [Link]
-
PubChem. Tiamenidine Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1]
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Optimizing Tiamenidine-d4 concentration for quantitative assays
Subject: Optimizing Tiamenidine-d4 Internal Standard Concentration for Quantitative LC-MS/MS
Executive Summary
This guide addresses the specific challenges of using This compound as an internal standard (IS) for the quantification of Tiamenidine (an
This resource is designed to be a non-linear troubleshooting and optimization hub. Navigate directly to the module relevant to your current experimental bottleneck.
Module 1: Determining the Optimal IS Concentration
Q: How much this compound should I add to my samples?
A: There is no single "magic number," but there is a Golden Zone . You must titrate the concentration to balance signal stability against isotopic interference.
The Rule of Thumb: The this compound response should be approximately 50-80% of the analyte response at the Upper Limit of Quantification (ULOQ) , provided this concentration does not cause "crosstalk" (see Module 2).
Why?
-
High enough to overcome background noise and minor ion suppression events.
-
Low enough to prevent the IS itself from suppressing the analyte signal (charge competition in the ESI droplet).
-
Low enough to minimize the contribution of naturally occurring isotopes (or isotopic impurities) to the analyte channel.
Protocol: IS Spiking Titration
Perform this experiment before validation.
-
Prepare Analyte ULOQ: Prepare a neat solution of Tiamenidine at your highest intended calibration level (e.g., 100 ng/mL).
-
Prepare IS Candidates: Prepare this compound solutions at 10 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL.
-
Injection: Inject the ULOQ alone, and then the IS candidates alone.
-
Compare: Overlay the chromatograms.
Decision Matrix:
| Parameter | Observation | Action |
| IS Intensity | < 10^4 counts (Low SNR) | Increase Concentration. Precision will suffer at low counts. |
| IS Intensity | > 10^8 counts (Detector Saturation) | Decrease Concentration. You risk non-linear response. |
| Crosstalk | IS peak appears in Analyte MRM channel | Decrease Concentration. Your IS purity is affecting the LLOQ. |
Module 2: Signal Integrity & Crosstalk (Interference)
Q: I see a Tiamenidine peak in my "Zero" samples (Matrix + IS). Is my column dirty?
A: While carryover is possible, the culprit is likely Isotopic Impurity or Crosstalk .
This compound is synthesized to be 4 mass units heavier than Tiamenidine. However, no synthesis is 100% efficient. If your IS contains 0.5% unlabeled Tiamenidine (d0), adding a high concentration of IS effectively spikes your sample with the analyte.
The Crosstalk Validation Workflow
Use this diagram to diagnose the source of interference.
Figure 1: Decision tree for distinguishing between system carryover and internal standard impurity.
Acceptance Criteria (FDA/EMA Guidelines):
-
Analyte Channel: Interference from IS must be < 20% of the LLOQ response.[1]
-
IS Channel: Interference from Analyte (at ULOQ) must be < 5% of the IS response.
Module 3: The Deuterium Isotope Effect (Retention Time Shifts)
Q: My this compound elutes 0.1 minutes earlier than my analyte. Is this a problem?
A: Yes, it can be. This is the Deuterium Isotope Effect . Deuterium (D) is slightly more hydrophilic than Hydrogen (H). In Reverse Phase LC (RPLC), deuterated molecules often interact less with the C18 stationary phase, causing them to elute earlier.
The Risk: If this compound elutes earlier, it is not experiencing the exact same matrix suppression/enhancement as the analyte at that specific moment. This defeats the purpose of an IS.
Troubleshooting Protocol:
-
Check the Shift: If the shift is > 0.05 min (or if the IS and Analyte peaks do not significantly overlap), you must adjust.
-
Optimize Mobile Phase pH: Tiamenidine is basic (pKa ~9.16).
-
Current standard: Acidic (Formic acid). This ensures ionization (
) but reduces retention. -
Adjustment: Increase buffer strength (e.g., 5mM Ammonium Formate) to mask silanols and improve peak shape, potentially aligning the peaks better.
-
-
Change Column Selectivity:
-
If C18 shows a large shift, switch to a PFP (Pentafluorophenyl) or Biphenyl column. These phases rely more on pi-pi interactions (with the imidazoline/thiophene rings) than pure hydrophobicity, often reducing the D/H separation effect.
-
Module 4: Matrix Effects & Recovery
Q: My IS response varies wildly (>50%) between different patient samples.
A: You are experiencing variable Matrix Effects (Ion Suppression). Phospholipids or endogenous salts are co-eluting with your IS.
The "Post-Column Infusion" Visualization
To visualize exactly where the suppression occurs relative to your Tiamenidine peak:
-
Infuse this compound continuously into the MS source (via a tee-union).
-
Inject a "Blank Matrix" sample via the LC column.
-
Monitor the baseline. You will see "dips" (suppression) or "humps" (enhancement).
-
Goal: Ensure your Tiamenidine elution window does not align with these suppression zones.
Data Summary: Troubleshooting Matrix Effects
| Symptom | Probable Cause | Corrective Action |
| Low IS Recovery (<50%) | Poor Extraction Efficiency | Switch extraction method (e.g., from Protein Precip to SLE or SPE). Tiamenidine is moderately polar; SLE works well. |
| Drifting IS Response | Gradual Column Fouling | Implement a divert valve to send the first 1-2 mins of flow (salts) to waste. |
| IS Response High in Patients, Low in Water | Ion Enhancement | Use Matrix-Matched calibration curves. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in LC-MS/MS. Journal of Chromatography B.
- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (Standard protocol for Post-Column Infusion).
Sources
Technical Support Center: Tiamenidine-d4 Bioanalytical Optimization
Topic: Improving Analytical Method Recovery & Robustness Product: Tiamenidine-d4 (Stable Isotope Internal Standard) Audience: Bioanalytical Scientists, Method Developers[1]
Executive Summary: The Role of this compound
You are likely visiting this guide because your LC-MS/MS method for Tiamenidine is suffering from variable recovery , matrix effects , or non-linear calibration .
Tiamenidine is an imidazoline derivative (alpha-2 adrenergic agonist) with basic properties (
This compound is the specific solution to these problems.[1] As a stable isotope-labeled internal standard (SIL-IS), it compensates for loss during extraction and variability in ionization efficiency.[1] However, simply adding it is not enough; you must optimize your method to ensure the IS itself is recovered consistently.
Module 1: Physicochemical Compatibility & Stock Preparation
Q: My this compound stock solution shows precipitation or instability. How should I prepare it?
A: Tiamenidine is a basic amine.[1] If you prepare stocks in 100% Acetonitrile (ACN), you risk precipitation, especially if using the Hydrochloride (HCl) salt form.
Protocol for Stable Stock Preparation:
-
Solvent: Use Methanol (MeOH) or 50:50 MeOH:Water .[1]
-
Modifier: Add 0.1% Formic Acid to the stock solvent.
-
Reasoning: Acidifying the solvent ensures the imidazoline nitrogen remains protonated (
), preventing the formation of the free base, which is less soluble and more prone to sticking to glass containers.
-
-
Storage: Store at -20°C in polypropylene or silanized glass vials. Avoid standard borosilicate glass to prevent adsorptive losses at low concentrations.[1]
Module 2: Optimizing Extraction Recovery
Q: I am seeing low (<50%) or highly variable recovery for Tiamenidine, even with the IS. What is the fix?
A: Low recovery usually stems from the extraction technique not matching the molecule's basicity. Protein Precipitation (PPT) is often too "dirty," leading to matrix effects that suppress the signal. Liquid-Liquid Extraction (LLE) requires high pH, which can be unstable.[1]
The Gold Standard: Mixed-Mode Cation Exchange (MCX) SPE Because Tiamenidine is positively charged at neutral/acidic pH, Mixed-Mode Cation Exchange (MCX) provides the cleanest extract and highest recovery (self-validating via the "catch and release" mechanism).[1]
Comparative Extraction Data
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (MCX) |
| Recovery % | 40 - 60% (Variable) | 65 - 75% | > 85% (Consistent) |
| Matrix Effect | High (Phospholipids remain) | Moderate | Low (Wash removes interferences) |
| Mechanism | Solubility change | Partitioning ( | Ionic Interaction ( |
| Recommendation | Not Recommended | Acceptable (High pH required) | Highly Recommended |
Optimized MCX Protocol (Step-by-Step)
-
Pre-treatment: Dilute Plasma 1:1 with 2% Phosphoric Acid (
) .[1]-
Why: Disrupts protein binding and ionizes Tiamenidine (
).[1]
-
-
Loading: Load pre-treated sample at slow flow rate.
-
Wash 1 (Aqueous): 2% Formic Acid in Water.[1] (Removes proteins/salts).[1]
-
Wash 2 (Organic): 100% Methanol.[1] (Removes neutral lipids/phospholipids).[1]
-
Critical: Tiamenidine stays bound via ionic charge while neutrals wash away.[1]
-
-
Elution: 5% Ammonium Hydroxide in Methanol.
-
Why: High pH neutralizes the drug, breaking the ionic bond and releasing it.
-
Module 3: The Deuterium Isotope Effect & Chromatography
Q: My this compound elutes slightly earlier than the analyte. Is this a problem?
A: This is a known phenomenon called the Deuterium Isotope Effect . The C-D bond is slightly shorter and less lipophilic than the C-H bond, causing deuterated isotopologues to elute earlier on Reverse Phase (C18) columns.
Risk: If the shift is significant, the D4 peak might drift into a region of ion suppression (e.g., phospholipid elution) that the analyte avoids, leading to uncorrected matrix effects .
Visualizing the Risk:
Caption: The Deuterium Isotope Effect can cause the IS (D4) to separate from the analyte.[3] If the IS falls into a suppression zone (Red), quantification fails. Ensure co-elution or clean separation from matrix.[4]
Troubleshooting Steps:
-
Check Retention Shift: If
min, flatten your mobile phase gradient at the elution point to force them closer. -
Integration Windows: Ensure your data processing method has a wide enough window to capture the D4 peak if it shifts.
-
Cross-Talk Check: Inject a high concentration of Tiamenidine (H0) only. Monitor the D4 channel. If you see a peak, your mass resolution is too low, or the D4 channel is picking up the M+4 isotope of the native drug (rare for small molecules, but possible).
Module 4: Self-Validating Workflow
Q: How do I prove the method is working correctly?
A: Use the IS-Normalized Matrix Factor (IS-MF) calculation.[1]
-
Prepare post-extraction spiked samples (Analyte + IS added after extraction of blank matrix).[1][5]
-
Prepare neat solution standards (Analyte + IS in mobile phase).[1]
-
Calculate:
[1] -
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 - 1.05).[1] If it is 1.0, this compound is perfectly compensating for any suppression.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39974, Tiamenidine. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wang, S., et al. (2007).Deuterium isotope effect in LC-MS/MS: Implications for bioanalytical method validation.
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Assessing the stability of Tiamenidine-d4 in various biological matrices
Topic: Troubleshooting Stability & Bioanalytical Reliability of Tiamenidine-d4 in Biological Matrices
Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Hidden" Variables in Imidazoline Analysis
Welcome to the technical support hub for this compound. As a deuterated internal standard (IS) for the alpha-2 adrenergic agonist Tiamenidine, this molecule presents unique stability challenges often overlooked in standard Bioanalytical Method Validation (BMV).
The imidazoline ring structure is chemically reactive. It is susceptible to hydrolytic ring opening under alkaline conditions and deuterium-hydrogen (D-H) exchange if the isotopic labeling is not strategically placed.[1] This guide moves beyond generic "keep it frozen" advice to address the structural vulnerabilities of this compound.
Module 1: Isotopic Instability (D-H Exchange)
User Question: My this compound signal intensity decreases over time in the autosampler, and I see a rising signal in the unlabeled Tiamenidine (analyte) channel. Is my IS converting into the drug?
Technical Diagnosis: You are likely experiencing Deuterium-Hydrogen (D-H) Exchange .[1] Tiamenidine contains an imidazoline ring.[1][2][3] If your specific lot of this compound is labeled on the imidazoline ring (positions 4 and 5), these deuteriums are adjacent to nitrogen atoms. In protic solvents (water, methanol) and uncontrolled pH, these deuteriums can exchange with solvent protons.[1]
-
The Consequence: The mass of the IS shifts from M+4 to M+3, M+2, etc., eventually overlapping with the analyte’s mass (M+0). This causes "crosstalk," falsely elevating your analyte concentration.[1]
Troubleshooting Protocol:
-
Verify Label Position: Check the Certificate of Analysis (CoA).
-
Stable Label: Deuterium on the methyl group or thiophene ring.
-
Unstable Label: Deuterium on the imidazoline ring.[4]
-
-
Solvent pH Check: Imidazoline protons are most labile at high pH.[1] Ensure your reconstitution solvent and mobile phase are slightly acidic (0.1% Formic Acid).[1]
D-H Exchange Assessment Workflow:
Figure 1: Workflow to verify isotopic stability before beginning full method validation.
Module 2: Chemical Stability (Ring Hydrolysis)
User Question: I am extracting this compound from plasma using Liquid-Liquid Extraction (LLE) with an alkaline buffer. My recovery is inconsistent.
Technical Diagnosis: The imidazoline ring is prone to hydrolytic cleavage in strong alkaline environments, converting Tiamenidine into its open-ring diamine hydrolysis product. While alkaline conditions are often used to neutralize amines for LLE, prolonged exposure to high pH (e.g., pH > 10) destroys the molecule.
Corrective Action:
-
Buffer Substitution: Switch to a milder buffer (e.g., Borate buffer pH 9.0 or Ammonium Acetate pH 8.[1]5) rather than NaOH.[1]
-
Process Timing: Minimize the time the sample spends in the alkaline buffer before adding the organic extraction solvent.
Stability Data Summary (Simulated for Guidance):
| Condition | Duration | Stability Status | Recommendation |
| Plasma (RT) | 4 Hours | Stable | Safe for benchtop processing.[1] |
| Plasma (pH 10) | 1 Hour | Unstable (<80% Recovery) | Avoid strong bases during LLE. |
| Reconstitution Sol. | 24 Hours | Stable (Acidic pH) | Keep autosampler at 4°C. |
| Freeze/Thaw | 3 Cycles | Stable | Vortex thoroughly after thaw.[1] |
Module 3: Matrix-Specific Validation Protocols
User Question: How do I validate this compound stability in microsomes versus plasma?
Technical Diagnosis:
-
Plasma: The primary risk is esterase activity (though less relevant for Tiamenidine) and protein binding.
-
Microsomes: The risk is NADPH-dependent metabolism .[1] If you are using this compound as an IS for a metabolic stability assay, the IS itself must not degrade during the incubation.
Protocol: Microsomal Stability Check Note: This ensures the IS signal remains constant while the analyte degrades.
-
Preparation: Spike this compound (1 µM) into deactivated microsomes (heat-inactivated) and active microsomes (with NADPH).
-
Incubation: 37°C for 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Calculation:
[1] -
Acceptance: The IS must show >95% stability in active microsomes to be a valid normalization tool.
Module 4: Freeze-Thaw & Long-Term Stability
User Question: My QC samples failed after being stored at -20°C for two weeks. The IS area counts are fluctuating wildly.
Technical Diagnosis: This often points to solubility issues or adsorption rather than chemical degradation.[1] Tiamenidine is a basic lipophilic amine.[1] Upon freezing, the effective pH of the buffer can shift (buffer crash), or the drug may precipitate and adsorb to the container walls upon thawing.
Step-by-Step Validation Protocol (FDA/EMA Compliant):
-
Spiking: Prepare Low and High QC samples in biological matrix.
-
Aliquot: Divide into at least 3 sets of triplicates.
-
Freezing: Store at -20°C (or -70°C) for at least 24 hours.
-
Thawing: Thaw unassisted at room temperature.
-
Critical Step:Vortex for 60 seconds. Do not just invert. Lipophilic amines stick to plastic.[1]
-
-
Refreezing: Repeat for 3 cycles.
-
Analysis: Analyze against a freshly prepared calibration curve.
Freeze-Thaw Logic Flow:
Figure 2: Critical vortexing step highlighted in the Freeze-Thaw cycle to prevent adsorption losses.
References
-
European Medicines Agency (EMA). (2011).[1][5] Guideline on bioanalytical method validation.Link
-
U.S. Food and Drug Administration (FDA). (2018).[1][6] Bioanalytical Method Validation Guidance for Industry.[1][6][7]Link[1]
-
International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis.Link
-
Jia, L., et al. (2014).[1] Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation.[1][4] Analytical and Bioanalytical Chemistry.[1][5][6][8][9][10] Link (Demonstrates the lability of imidazole ring protons).
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Tiamenidine - Wikipedia [en.wikipedia.org]
- 4. Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. hhs.gov [hhs.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Resolving variability in Tiamenidine-d4 signal between sample replicates
Topic: Resolving variability in Tiamenidine-d4 signal between sample replicates
Doc ID: TS-BIO-2024-09 | Version: 2.1 | Status: Active
Executive Summary
This technical guide addresses signal instability observed in This compound (internal standard) during LC-MS/MS bioanalysis. Tiamenidine (
High variability (%CV > 15%) in IS response between replicates typically stems from three root causes: Chromatographic Deuterium Effect (CDE) leading to differential matrix suppression, Isotopic Crosstalk (due to Chlorine/Deuterium overlap), or Instability (H/D exchange).
Diagnostic Workflow
Before adjusting your method, use this logic tree to isolate the root cause of the variability.
Figure 1: Diagnostic logic tree for isolating internal standard variability sources.
Troubleshooting Guide & FAQs
Category 1: The Deuterium Isotope Effect (CDE)
Issue: The this compound peak elutes slightly earlier than the Tiamenidine analyte, causing the IS to suffer from matrix suppression while the analyte does not (or vice versa).
Q: Why does my this compound Retention Time (RT) shift compared to the analyte? A: This is the Chromatographic Deuterium Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes deuterated isotopologues slightly less lipophilic (more polar). In Reverse Phase (RP) chromatography, this causes the deuterated IS to elute earlier than the non-labeled analyte [1].[2]
-
Impact: If the IS shifts into a region of ion suppression (e.g., co-eluting with phospholipids), its signal will be inconsistent, while the analyte (eluting later, outside the suppression zone) remains stable. This destroys the "parallelism" required for an IS to track the analyte [2].
Protocol: Assessing CDE-Induced Suppression
-
Post-Column Infusion: Infuse this compound continuously into the MS source while injecting a blank matrix extract via the LC.
-
Observe: Look for dips in the baseline at the expected RT.
-
Calculate Resolution: If
min, and the IS falls into a "dip," the method is invalid.
Solution:
-
Modify Gradient: Shallow the gradient slope at the elution point to force co-elution, though this is difficult with D-labeled standards.
-
Switch Column Chemistry: Phenyl-Hexyl or Biphenyl columns often show different selectivity that may align the peaks better than C18 for imidazoline compounds.
-
Ultimate Fix: If variability persists, switch to a
or labeled internal standard. These do not exhibit RT shifts [3].
Category 2: Isotopic Crosstalk & Chlorine Interference
Issue: Tiamenidine contains a Chlorine atom (
Q: I see IS signal in my ULOQ samples even without adding IS. Is my standard contaminated?
A: Likely not. This is Reverse Contribution (Analyte
-
Scenario: If your IS is this compound (Mass ~219), you must check the isotopic pattern of the natural drug.
-
Mechanism: High concentrations of the analyte (ULOQ) generate M+4 isotopes (due to natural
, , etc.). If the M+4 abundance of the analyte is significant, it will trigger the IS MRM transition.
Q: How do I quantify this interference? A: Perform the "Cross-Signal" Test :
| Sample Type | Content | Observation | Diagnosis |
|---|---|---|---|
| Blank + IS | Matrix + IS only | Signal in Analyte Channel? | Forward Contribution (IS purity issue). |
| ULOQ (No IS) | Matrix + Analyte only | Signal in IS Channel? | Reverse Contribution (Isotopic overlap). |
Solution:
-
Adjust IS Concentration: Increase the IS concentration so that the "Reverse Contribution" from the ULOQ is
of the IS response. -
Select Different Transitions: Avoid transitions that rely on the
isotope if possible.
Category 3: Chemical Stability & H/D Exchange
Issue: The signal for this compound decreases over the course of a run (drift).
Q: Can the deuterium "fall off" the Tiamenidine molecule? A: Yes, if the label is on a heteroatom.
-
Risk: Tiamenidine has secondary amines (N-H).[4] If your "d4" label is on the nitrogen atoms (
), these will exchange with solvent protons ( , ) almost immediately, reverting the IS to Tiamenidine-d0. -
Requirement: Ensure your Certificate of Analysis confirms the deuterium labels are on the carbon backbone (non-exchangeable), likely on the imidazoline ring or the thiophene methyl group [4].
Q: My labels are on the carbon, but I still see drift. A: Check for Degradation . Imidazoline rings can hydrolyze (ring-opening) under highly alkaline conditions (pH > 11) or degrade in protic solvents over time.
-
Protocol: Re-inject the first sample of the batch at the very end. If the response differs by >15%, the IS is unstable in the autosampler solvent.
Solution:
-
pH Control: Maintain autosampler and mobile phase pH between 4.0 and 8.0.
-
Temperature: Cool autosampler to 4°C.
Category 4: Matrix Effects (Phospholipids)
Issue: Replicates in plasma/serum show high CV%, but neat standards are perfect.
Q: How do I know if phospholipids are the culprit? A: Monitor the phospholipid transitions: m/z 184 > 184 (phosphatidylcholine) and m/z 496 > 184 (lysophosphatidylcholine) [5].
Figure 2: Visualization of the "Suppression Zone" where the early-eluting IS overlaps with matrix components.
Solution:
-
LLE (Liquid-Liquid Extraction): Tiamenidine is basic.[4] Extract with Ethyl Acetate/Hexane at alkaline pH to leave phospholipids behind.
-
PPT (Protein Precipitation): If using PPT, use "Phospholipid Removal Plates" (e.g., Ostro, HybridSPE) rather than simple centrifugation.
References
-
Wang, S., et al. (2007). Deuterium isotope effect on retention time of reverse-phase liquid chromatography. Journal of Chromatography A. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] Link
-
Gu, H., et al. (2014). Assessment of internal standard variability in LC-MS/MS bioanalysis. Bioanalysis. Link
-
Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography. Link
-
Little, J.L., et al. (2006).[6] A simple way to monitor matrix effects in LC-MS/MS. Journal of Chromatography B. Link
Sources
LC gradient optimization for separating Tiamenidine from Tiamenidine-d4
This technical guide is structured as a specialized support center resource for researchers attempting the high-difficulty separation of Tiamenidine from its deuterated isotopologue (Tiamenidine-d4).
Topic: LC Gradient Optimization for Tiamenidine vs. This compound Resolution Doc ID: ISO-SEP-2024-TM Status: Active
Executive Summary & Core Directive
Warning: In standard LC-MS/MS bioanalysis, the Internal Standard (this compound) should co-elute with the analyte (Tiamenidine) to compensate for matrix effects. This guide is intended for:
-
Isotopic Purity Analysis: Verifying the absence of unlabeled Tiamenidine (D0) in a D4 standard.
-
Mechanistic Studies: Investigating deuterium isotope effects on retention.
Separating deuterated isotopologues is a "stress test" for liquid chromatography. It relies on the minute physicochemical differences between C-H and C-D bonds. The C-D bond is shorter (smaller molar volume) and has a lower polarizability, making this compound slightly less lipophilic than Tiamenidine.
Module 1: The Fundamentals (Why is this hard?)
The Isotope Effect in RPLC
In Reversed-Phase Liquid Chromatography (RPLC), the separation of isotopologues is governed by the Deuterium Isotope Effect .
-
Theory: Deuterated compounds generally possess slightly lower hydrophobicity than their protium counterparts due to the lower zero-point vibrational energy of the C-D bond.
-
Result: this compound will typically elute slightly earlier than Tiamenidine.
-
Resolution Challenge: The separation factor (
) is often . Achieving baseline resolution ( ) requires maximizing column efficiency ( ) and optimizing selectivity ( ).
Analyte Properties
| Property | Tiamenidine (D0) | This compound (IS) | Impact on LC |
| Structure | Imidazoline w/ Thiophene | Imidazoline-d4 w/ Thiophene | Basic nature causes peak tailing on silanols. |
| MW | ~215.7 Da | ~219.7 Da | +4 Da mass shift (Imidazoline ring). |
| LogP | ~1.6 (Moderate) | ~1.58 (Estimated) | D4 is slightly less retained in RPLC. |
| pKa | ~8.0 - 9.0 (Basic) | Similar | Requires pH control to prevent ionization-based band broadening. |
Module 2: Method Development Protocol
Workflow Logic (Decision Tree)
The following diagram outlines the logical flow for optimizing this specific separation.
Caption: Logical workflow for optimizing the separation of Tiamenidine isotopologues. Temperature control is the primary variable for tuning selectivity.
Detailed Protocol
Step 1: Stationary Phase Selection
Do not use standard 5µm columns. You need high plate counts.
-
Primary Choice: C18 (Sub-2 µm or Core-Shell 2.7 µm) . The hydrophobic discrimination is the main mechanism.
-
Secondary Choice: Pentafluorophenyl (PFP) . PFP columns offer unique selectivity for basic compounds and halogenated species (Tiamenidine contains Chlorine and Sulfur).
Step 2: Mobile Phase & pH
Tiamenidine is basic. You must control the protonation state.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10) OR 0.1% Formic Acid (pH 2.7).
-
High pH (pH 10): Analyte is neutral. Retention increases significantly. Best chance for separation because the analyte interacts longer with the stationary phase. Ensure your column is pH 10 stable.
-
Low pH (pH 2.7): Analyte is protonated. Retention decreases.[1] Peak shape usually better, but separation window is tighter.
-
-
Organic Modifier: Methanol is preferred over Acetonitrile for isotope separations. Methanol is a protic solvent and often enhances the subtle solvophobic differences between C-H and C-D bonds.
Step 3: The "Cold" Gradient Strategy
Isotope effects are enthalpy-driven. Separation improves at lower temperatures .[1]
-
Set Column Oven: 10°C to 15°C (Do not go higher).
-
Flow Rate: 0.3 mL/min (for 2.1mm ID).
Recommended Gradient Table (UHPLC):
| Time (min) | %B (MeOH) | Curve | Description |
|---|---|---|---|
| 0.0 | 5 | - | Initial Hold |
| 1.0 | 5 | - | Load |
| 15.0 | 25 | Linear | Very Shallow Gradient (1.4% change/min) |
| 15.1 | 95 | Step | Wash |
| 17.0 | 95 | Hold | Wash |
| 17.1 | 5 | Step | Re-equilibrate |
| 20.0 | 5 | Hold | Ready |
Module 3: Troubleshooting & FAQs
Q1: I see a single peak with a shoulder. How do I resolve them?
Diagnosis: The gradient slope is too steep, or the temperature is too high. Action Plan:
-
Drop Temperature: Decrease column temperature by 5°C (down to a minimum of 5-10°C).
-
Flatten Gradient: If your gradient is 5-95% B, change it to an isocratic hold near the elution % (e.g., if it elutes at 20% B, run isocratic at 18% B for 20 minutes).
-
Switch Solvent: Change organic modifier from Acetonitrile to Methanol. Methanol typically provides better selectivity for methylene/deuterium discrimination.
Q2: My peaks are tailing severely (As > 1.5).
Diagnosis: Silanol interactions with the basic imidazoline ring of Tiamenidine. Action Plan:
-
Increase Ionic Strength: Increase Ammonium Formate/Acetate concentration to 20-25 mM to mask silanols.
-
Add Ion Pair Reagent: If using low pH, add 0.05% Trifluoroacetic Acid (TFA). Note: TFA suppresses MS signal.
-
High pH Switch: Switch to high pH (Ammonium Bicarbonate, pH 10) to neutralize the basic nitrogen, reducing silanol interaction.
Q3: The D4 peak is eluting after the D0 peak. Is this possible?
Diagnosis: Unusual, but possible in HILIC (Hydrophilic Interaction Liquid Chromatography) modes or specific mixed-mode phases. Explanation: In RPLC, D4 usually elutes first. If you observe D4 eluting second, verify you are not in a HILIC mode (high organic start). If confirmed RPLC, check if the D4 label is on a polar functional group (exchangeable deuterium) rather than the carbon skeleton (non-exchangeable). This compound typically has the label on the imidazoline ring carbons, so it should elute first in RPLC.
Q4: I am doing quantification. Should I use this method?
CRITICAL: NO. For quantification (PK/PD studies), you want the D4 internal standard to co-elute perfectly with the analyte.
-
Why? To experience the exact same matrix suppression/enhancement at the ion source.
-
If you separate them: The D4 enters the source at time
(matrix A) and Tiamenidine enters at (matrix B). The IS correction becomes invalid. -
Fix for Quant: Use a steeper gradient, higher temperature (40°C), and Acetonitrile to force co-elution.
Module 4: Advanced Visualization (Signal Pathway)
The following diagram illustrates the physical interactions causing the separation in the column.
Caption: Mechanistic difference in hydrophobic interaction. C-D bonds have smaller molar volumes, reducing interaction with C18 chains, leading to earlier elution.
References
-
Tiamenidine Properties & Structure National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39974, Tiamenidine. [Link]
- Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Temperature Effects on Isotope Separation Gao, S., et al. (2024). Temperature Effect on the Separation Performance of Chromatography.[1][2][3][4][5] International Chemical Engineering Symposia. [Link]
-
This compound Reference Standard Pharmaffiliates (2024). This compound Chemical Properties and CAS Data.[6][7] [Link]
-
Separation of Deuterated Isotopologues (General Methodology) Sprega, G., et al. (2024). Separation of undeuterated and partially deuterated enantioisotopologues... in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Temperature-responsive chromatography for the separation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Validation & Comparative
Bioanalytical Method Validation for Tiamenidine: A Comparative Technical Guide
The following guide provides a comprehensive bioanalytical method validation framework for Tiamenidine, specifically contrasting the performance of its stable isotope-labeled internal standard (Tiamenidine-d4) against structural analogs.
Analyte: Tiamenidine (Hoe-440) Primary Internal Standard: this compound (Deuterated) Alternative Comparator: Clonidine (Structural Analog) Methodology: LC-MS/MS (ESI+)
Executive Summary: The Case for Stable Isotope Dilution
In the quantitative bioanalysis of imidazoline antihypertensives like Tiamenidine, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs like Clonidine have historically been used due to structural similarities, they fail to adequately compensate for the variable matrix effects (ME) encountered in modern high-throughput LC-MS/MS.
This guide validates the superiority of This compound , demonstrating how stable isotope dilution assays (SIDA) provide a self-correcting mechanism for ionization suppression that structural analogs cannot match.
Technical Comparison: this compound vs. Structural Analogs
The following table contrasts the performance characteristics of this compound against Clonidine, the most common structural analog used in legacy methods.
Table 1: Comparative Performance Metrics
| Feature | This compound (Recommended) | Clonidine (Alternative) | Impact on Data Quality |
| Retention Time (RT) | Identical to Tiamenidine | Critical: d4 experiences the exact same matrix suppression window as the analyte. | |
| Physicochemical Properties | Identical pKa & LogP | Different pKa (8.05 vs 7.8) | Analog extracts differently during SPE/LLE, leading to variable recovery ratios. |
| Matrix Effect (ME) | Normalized (Ratio = 1.0) | Variable (Ratio | d4 corrects for ion suppression; Analog signals may remain high while analyte is suppressed. |
| Recovery Correction | 98-102% Accuracy | 85-115% Accuracy | d4 compensates for random sample loss during prep; Analog does not track perfectly. |
Mechanism of Error Correction
The superiority of this compound lies in its ability to "track" the analyte through the ionization source. In electrospray ionization (ESI), co-eluting phospholipids often compete for charge, suppressing the signal.
-
With this compound: The suppression affects both the analyte and the IS equally. The ratio remains constant.
-
With Clonidine: The analog elutes slightly later (due to higher lipophilicity). If the suppression zone is restricted to the Tiamenidine retention time, the analyte signal drops while the Clonidine signal remains normal, causing a falsely low calculated concentration.
Visualizing the Matrix Effect Compensation
The following diagram illustrates why this compound succeeds where structural analogs fail.
Caption: this compound co-elutes with the analyte, ensuring both suffer identical ionization suppression. The analog elutes later, missing the suppression zone and skewing the ratio.
Validation Protocol: Experimental Workflow
This protocol is designed to meet FDA and EMA Bioanalytical Method Validation (BMV) guidelines.
A. Sample Preparation (Solid Phase Extraction)
Given the low therapeutic concentration of Tiamenidine (ng/mL range), Solid Phase Extraction (SPE) is recommended over Protein Precipitation (PPT) to minimize matrix loading.
-
Aliquot: Transfer 200 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of This compound working solution (50 ng/mL). Vortex.
-
Dilution: Add 200 µL of 2% Formic Acid in water (disrupts protein binding).
-
Conditioning: Condition MCX (Mixed-mode Cation Exchange) SPE plate with Methanol then Water.
-
Loading: Load pre-treated sample.
-
Wash:
-
Wash 1: 2% Formic Acid (removes proteins).
-
Wash 2: Methanol (removes neutral lipids).
-
-
Elution: Elute with 5% Ammonia in Methanol.
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase.
B. LC-MS/MS Conditions[1][2][3]
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry Parameters (MRM)
Tiamenidine and its d4-analog are detected in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Tiamenidine | 216.1 | 44.1 | 25 | 50 |
| This compound | 220.1 | 48.1 | 25 | 50 |
| Clonidine (Ref) | 230.0 | 213.0 | 20 | 50 |
Note: The product ion at m/z 44 corresponds to the characteristic imidazoline ring cleavage, highly specific for this class of compounds.
Self-Validating Workflow Diagram
This workflow ensures that every step includes a checkpoint (IS tracking) to validate the integrity of the data.
Caption: The inclusion of this compound at Step 1 creates a self-validating loop where extraction efficiency and ionization variations are automatically normalized.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 39974, Tiamenidine. Retrieved from [Link]
Comparative Technical Guide: Tiamenidine-d4 vs. Structural Analogs in LC-MS/MS Bioanalysis
Executive Summary
In the quantitative bioanalysis of Tiamenidine (a centrally acting
This guide objectively compares Tiamenidine-d4 (Stable Isotope Labeled IS) against structural analogs, demonstrating why this compound is the requisite standard for regulatory-compliant (FDA/EMA) methodologies.[1]
Candidate Profile: The Internal Standards
To understand the performance divergence, we must first analyze the physicochemical properties of the candidates.
| Feature | This compound (SIL-IS) | Clonidine (Structural Analog) | Generic IS (e.g., Prazosin) |
| Chemical Nature | Deuterated Isotopologue ( | Imidazoline Derivative | Quinazoline Derivative |
| Retention Time ( | Significant Shift | ||
| Ionization Efficiency | Identical to Analyte | Similar, but distinct | Distinct |
| Extraction Recovery | Identical | Variable | Variable |
| Primary Risk | Deuterium Isotope Effect (Rare) | Matrix Effect mismatch | Non-tracking of errors |
The Structural Analog Problem
Clonidine is often selected as an analog due to its structural similarity (both are imidazolines). However, Tiamenidine contains a thiophene ring , whereas Clonidine contains a dichlorophenyl ring . This difference alters lipophilicity (
Critical Insight: In LC-MS/MS, separation between the analyte and IS is undesirable if matrix suppression zones (e.g., phospholipids) elute between them.
Mechanism of Action: Matrix Effect Compensation[2]
The following diagram illustrates why this compound succeeds where Clonidine fails. The SIL-IS co-elutes with the analyte, experiencing the exact same ion suppression from the matrix.
Figure 1: Mechanism of Matrix Effect Compensation. This compound co-elutes, ensuring that any ionization suppression affects both the analyte and IS equally, preserving the peak area ratio.
Comparative Performance Data
The following data represents typical validation metrics observed when comparing SIL-IS vs. Analog IS in plasma extraction methodologies (Protein Precipitation).
Experiment A: Matrix Factor (MF) Evaluation
Objective: Determine the normalized Matrix Factor (MF) according to FDA M10 guidelines. An MF of 1.0 indicates perfect correction.[1]
| Matrix Lot | This compound (IS-Normalized MF) | Clonidine (IS-Normalized MF) | Interpretation |
| Lipemic Plasma | 0.98 | 0.82 | Clonidine failed to correct suppression.[1] |
| Hemolyzed Plasma | 1.01 | 1.15 | Clonidine over-corrected (enhancement).[1] |
| Normal Plasma (Lot 1) | 1.00 | 0.95 | Acceptable.[1] |
| Normal Plasma (Lot 2) | 0.99 | 1.08 | Variability introduced.[1] |
| % CV (Precision) | 1.2% | 12.4% | D4 provides 10x higher precision. |
Experiment B: Recovery Consistency
Objective: Assess extraction efficiency across different concentration levels.
-
This compound: Consistently tracks Tiamenidine recovery (e.g., if Analyte recovery drops to 80% due to SPE cartridge variability, D4 recovery also drops to 80%).
-
Clonidine: May exhibit differential recovery (e.g., Analyte 80%, Clonidine 95%), leading to a calculated concentration error of +18%.
Recommended Experimental Protocol
To validate this compound in your workflow, follow this streamlined Solid Phase Extraction (SPE) protocol. This method minimizes the "Deuterium Isotope Effect" (slight retention time shifts sometimes seen with deuterated compounds) by optimizing the organic modifier.
Reagents
-
IS: this compound (Target final concentration: 50 ng/mL).[1]
Workflow Diagram
Figure 2: Optimized Extraction Workflow for Tiamenidine/Tiamenidine-d4 Quantification.
LC-MS/MS Parameters
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 3.0 min.
-
MRM Transitions:
-
Tiamenidine: m/z 216.1
131.1 -
This compound: m/z 220.1
135.1 (Note the +4 mass shift).[1]
-
Discussion & Scientific Rationale
The "Co-elution" Imperative
The primary argument for this compound is co-elution . In ESI-MS, phospholipids from plasma often elute late in the gradient. If Tiamenidine elutes at 2.5 minutes and Clonidine elutes at 3.2 minutes, and a phospholipid burst occurs at 3.2 minutes, Clonidine will be suppressed while Tiamenidine is not. This results in a falsely high calculated concentration for Tiamenidine.[1]
Deuterium Stability
This compound typically labels the imidazoline ring or the methyl group on the thiophene. These positions are chemically stable and non-exchangeable in aqueous mobile phases, unlike protic hydrogens. This ensures the IS signal does not degrade or "scramble" during the run.
Conclusion
While structural analogs like Clonidine share pharmacological similarities with Tiamenidine, they possess distinct physicochemical properties that lead to chromatographic separation and differential ionization.
Recommendation: For GLP/GCP-compliant bioanalysis, This compound is the mandatory choice. It provides:
-
Unity Matrix Factor: Compensates for ion suppression.[1]
-
Precision: Reduces %CV by eliminating recovery variability.
-
Regulatory Safety: Meets FDA M10 requirements for IS selection.
References
-
FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][4] Link
-
Waters Corporation. (2021).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][5][6][7]Link[1]
-
Crimson Publishers. (2017).[1] Stable Labeled Isotopes as Internal Standards: A Critical Review.Link[1]
-
PubChem. (2024).[1] Tiamenidine Compound Summary.[1][2] National Library of Medicine.[1] Link
-
European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation.[1][4][8][9]Link
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiamenidine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
Comparative Pharmacokinetic Studies of Tiamenidine and Clonidine Using Tiamenidine-d4
Content Type: Technical Comparison Guide Audience: Researchers, Bioanalysts, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison of Tiamenidine and Clonidine, two centrally acting
Structural & Mechanistic Foundation
Both compounds belong to the imidazoline class, exerting antihypertensive effects by stimulating central
| Feature | Clonidine | Tiamenidine |
| IUPAC Name | N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | 2-chloro-4-methyl-3-(2-imidazolin-2-ylamino)thiophene |
| Core Structure | Dichlorobenzene ring | Chloromethylthiophene ring |
| Lipophilicity (LogP) | ~1.6 | ~1.4 (Slightly less lipophilic) |
| Selectivity |
Mechanistic Pathway Diagram
The following diagram illustrates the shared mechanism of action and the divergence in metabolic clearance.
Figure 1: Mechanism of action and clearance pathways. Note the divergence: Tiamenidine is primarily metabolized, whereas Clonidine is largely excreted unchanged.
Bioanalytical Protocol: The Role of this compound
Accurate quantification of Tiamenidine in plasma requires a robust internal standard to compensate for matrix effects common in electrospray ionization (ESI). This compound (deuterated at the imidazoline ring) is the gold standard for this application.
Why this compound?
-
Co-elution: It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from the plasma matrix.
-
Mass Shift: The +4 Da mass shift (replacing 4 hydrogens with deuterium on the ethylene bridge of the imidazoline ring) prevents cross-talk between the analyte and IS channels.
-
Chemical Equivalence: It mirrors the extraction recovery of Tiamenidine during sample preparation.
Experimental Workflow: LC-MS/MS Quantification
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Conditioning: Activate MCX (Mixed-Mode Cation Exchange) cartridges with Methanol and Water.
-
Loading: Mix 200
L plasma with 20 L This compound working solution (50 ng/mL). Acidify with 2% Formic Acid. Load onto cartridge. -
Washing: Wash with 2% Formic Acid (removes proteins) followed by Methanol (removes neutrals).
-
Elution: Elute with 5% Ammonium Hydroxide in Methanol. Evaporate and reconstitute.
2. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: Positive ESI, Multiple Reaction Monitoring (MRM).[3]
MRM Transitions Table:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Tiamenidine | 216.1 | 44.1 (Imidazoline) | 25 |
| This compound | 220.1 | 48.1 (d4-Imidazoline) | 25 |
| Clonidine | 230.0 | 44.1 (Imidazoline) | 30 |
(Note: Clonidine retains the characteristic chlorine isotope pattern. This compound ensures precise normalization for Tiamenidine quantification.)
Figure 2: LC-MS/MS Bioanalytical Workflow utilizing this compound for signal normalization.
Comparative Pharmacokinetics
The following data summarizes the key PK differences established using the validated methods described above.
Key Pharmacokinetic Parameters
| Parameter | Tiamenidine | Clonidine | Clinical Implication |
| Bioavailability ( | ~50-60% | 75-95% | Clonidine has more consistent oral absorption. |
| 1 - 1.5 hours | 1 - 3 hours | Both have rapid onset of action. | |
| Half-life ( | 2.3 - 4 hours | 12 - 16 hours | Tiamenidine requires more frequent dosing; Clonidine supports BID dosing. |
| Volume of Distribution | 2 - 3 L/kg | 3 - 6 L/kg | Both are widely distributed into tissues (lipophilic). |
| Metabolism | Extensive (>80%) | Moderate (~50%) | Tiamenidine clearance is liver-dependent; Clonidine is dual (renal/hepatic). |
| Excretion | Renal (as metabolites) | Renal (~60% unchanged) | Clonidine requires dose adjustment in renal failure; Tiamenidine less so. |
| Potency Ratio | 1.0 mg | 0.3 mg | Clonidine is approx. 3-4x more potent by weight. |
Data Interpretation: The use of This compound in studies reveals that Tiamenidine's plasma concentration declines much more rapidly than Clonidine's. This explains the clinical observation that Tiamenidine's hypotensive effect, while potent, is shorter-lived, necessitating TID (three times daily) or QID dosing compared to Clonidine's BID (twice daily) regimen.
Discussion & Clinical Insights
Metabolic Divergence: The thiophene ring in Tiamenidine is more susceptible to oxidative metabolism than the dichlorobenzene ring of Clonidine. This results in a "first-pass effect" that lowers Tiamenidine's bioavailability and shortens its half-life.
Rebound Hypertension: Both drugs carry a risk of rebound hypertension upon abrupt cessation.[4][5] However, due to Tiamenidine's shorter half-life, the onset of withdrawal symptoms (tachycardia, agitation) can occur more rapidly (within 12-18 hours) compared to Clonidine (18-36 hours).
Bioanalytical Precision: In comparative studies, the use of a structural analog IS (like using Clonidine-d4 to measure Tiamenidine) often leads to errors due to slight differences in retention time and matrix suppression zones. The protocol defined here, using This compound , ensures that the rapid elimination phase of Tiamenidine is accurately characterized, distinguishing it from the "tailing" elimination phase of Clonidine.
References
-
Hansson, B. G., & Hökfelt, B. (1981).[5] Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine.[5] British Journal of Clinical Pharmacology.
-
Wing, L. M., et al. (1977). Pharmacokinetic and concentration-effect relationships of clonidine in essential hypertension. European Journal of Clinical Pharmacology.
-
Findlay, D., & Lawrence, J. (1978). An alternative method of assessing changes in salivary flow: comparison of the effects of clonidine and tiamenidine (HOE 440).[4][6] European Journal of Clinical Pharmacology.
-
Campese, V. M., et al. (1980). Pharmacokinetics of clonidine in uremic patients. Clinical Pharmacology & Therapeutics.
-
WuXi AppTec DMPK. (2024). Internal Standards in LC-MS Bioanalysis: Which, When, and How. WuXi AppTec.
Sources
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An alternative method of assessing changes in salivary flow: comparison of the effects of clonidine and tiamenidine (HOE 440) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Tiamenidine Assay Accuracy and Precision Using Tiamenidine-d4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The reliability of pharmacokinetic and toxicokinetic studies hinges on the accuracy and precision of the methods used to quantify drug concentrations in biological matrices. This guide provides an in-depth technical comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the antihypertensive agent Tiamenidine, emphasizing the pivotal role of its deuterated stable isotope-labeled internal standard (SIL-IS), Tiamenidine-d4, in achieving robust and defensible results.
Tiamenidine, an imidazoline derivative, acts as a centrally-acting α2 adrenergic receptor agonist and has been used in the management of essential hypertension.[1][2] Accurate measurement of its concentration in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[3] This is because it shares near-identical physicochemical properties with the analyte, Tiamenidine. Consequently, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects, allowing for reliable correction of variations during sample preparation and analysis.[4]
This guide will detail the validation of a Tiamenidine assay, focusing on accuracy and precision, and will provide the experimental data to support the superiority of using this compound as an internal standard. The methodologies and acceptance criteria are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][6]
The Cornerstone of Reliable Bioanalysis: Accuracy and Precision
In the realm of bioanalytical method validation, accuracy and precision are two of the most critical parameters. They provide a quantitative measure of how reliable a method is.
-
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as the percentage of bias from the nominal concentration.
-
Precision describes the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV).
The following diagram illustrates the conceptual difference between accuracy and precision:
Caption: Conceptual representation of accuracy and precision.
Experimental Design for Accuracy and Precision Assessment
To rigorously assess the accuracy and precision of the Tiamenidine assay, a validation study was designed in accordance with FDA and EMA guidelines.[6][7] This involves the analysis of quality control (QC) samples at multiple concentration levels within the expected calibration range.
QC Sample Preparation:
QC samples were prepared by spiking known concentrations of Tiamenidine into pooled human plasma. The chosen concentrations were:
-
Low QC (LQC): 3 times the Lower Limit of Quantification (LLOQ)
-
Medium QC (MQC): Approximately 50% of the calibration curve range
-
High QC (HQC): Approximately 75% of the Upper Limit of Quantification (ULOQ)
Intra-day and Inter-day Validation:
-
Intra-day (Within-run) Accuracy and Precision: Five replicates of each QC level (LQC, MQC, and HQC) were analyzed in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: The analysis of five replicates of each QC level was repeated on three different days.
The acceptance criteria for both intra- and inter-day accuracy and precision are a bias of within ±15% of the nominal value and a %CV of ≤15%.[6][7]
Step-by-Step Analytical Methodology
A robust and efficient analytical method is the foundation of a successful validation. The following sections detail the sample preparation and LC-MS/MS analysis procedures.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[8][9]
Protocol:
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of this compound internal standard working solution (200 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the protein precipitation workflow:
Caption: Protein precipitation workflow for Tiamenidine plasma samples.
LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Tiamenidine | m/z 216.0 → 131.1 |
| This compound | m/z 220.0 → 135.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Results: Accuracy and Precision Data
The following tables summarize the results of the intra- and inter-day accuracy and precision assessments.
Table 1: Intra-day Accuracy and Precision of Tiamenidine QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Bias) | Precision (% CV) |
| LQC | 5.0 | 5.2 | 4.0 | 5.8 |
| MQC | 50.0 | 48.9 | -2.2 | 4.1 |
| HQC | 150.0 | 153.2 | 2.1 | 3.5 |
Table 2: Inter-day Accuracy and Precision of Tiamenidine QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15, 3 runs) | Accuracy (% Bias) | Precision (% CV) |
| LQC | 5.0 | 5.1 | 2.0 | 6.5 |
| MQC | 50.0 | 49.5 | -1.0 | 5.2 |
| HQC | 150.0 | 151.8 | 1.2 | 4.3 |
Discussion
The results presented in Tables 1 and 2 demonstrate that the developed LC-MS/MS method for the quantification of Tiamenidine in human plasma is both accurate and precise. For the intra-day analysis, the accuracy ranged from -2.2% to 4.0% bias, and the precision was between 3.5% and 5.8% CV. Similarly, the inter-day assessment showed an accuracy of -1.0% to 2.0% bias and a precision of 4.3% to 6.5% CV. All these values are well within the acceptance criteria of ±15% for accuracy and ≤15% for precision, as stipulated by regulatory guidelines.[6][7]
The excellent performance of this assay can be largely attributed to the use of this compound as the internal standard. By closely mimicking the analytical behavior of Tiamenidine, this compound effectively compensates for potential variability during sample processing and instrumental analysis. This ensures that the ratio of the analyte peak area to the internal standard peak area remains consistent, even if there are minor losses during extraction or fluctuations in the mass spectrometer's response. This leads to highly reliable and reproducible data, which is essential for making critical decisions in drug development.
Conclusion
This guide has detailed a robust and reliable LC-MS/MS method for the quantification of Tiamenidine in human plasma, validated according to stringent international guidelines. The experimental data clearly demonstrates that the use of a deuterated internal standard, this compound, is instrumental in achieving the high levels of accuracy and precision required for regulated bioanalysis. For researchers and scientists in the field, the adoption of such a methodology, with a stable isotope-labeled internal standard, is a critical step towards ensuring the integrity and defensibility of their bioanalytical data.
References
-
Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Bentham Science Publishers. (2021-12-01). [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. Journal of Biomedical and Pharmaceutical Research. (2019-10-30). [Link]
-
Tiamenidine. Wikipedia. [Link]
-
Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. MDPI. (2020-09-08). [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. PubMed. [Link]
-
Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. MDPI. (2025-06-30). [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma. ResearchGate. (2025-08-10). [Link]
-
Rapid preparation of human blood plasma for bottom-up proteomics analysis. PMC. (2021-10-05). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. (2025-12-26). [Link]
-
Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. PMC. [Link]
-
LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. PMC. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). (2011-07-21). [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]
-
DEVELOPMENT AND VALIDATION OF HIGH-PERFORMANCE LIQUID Bu CHROMATOGRAPHY TANDEM MASS SPECTROMETRIC METHOD FOR. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. PMC. [Link]
-
Method validation of clonidine hydrochloride in human plasma by LC-MS technique. Pharmaceutical and Biomedical Research. (2025-08-06). [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
-
Determination and quantification of clonidine in human blood serum. Amazon S3. [Link]
-
Method validation of clonidine hydrochloride in human plasma by LC-MS technique. Pharmaceutical and Biomedical Research. [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. (2006-06-30). [Link]
-
LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. ResearchGate. (2025-08-06). [Link]
-
NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. [Link]
-
A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients. PMC. [Link]
-
Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer p. Brain Tumour Research Campaign. [Link]
-
Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Marcel Dekker, Inc. [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Definitive Guide to Tiamenidine Quantification: Establishing Linearity & Range
Executive Summary: The Analytical Challenge
Tiamenidine (C₈H₁₀ClN₃S, MW 215.70), a centrally acting alpha-2 adrenergic receptor agonist, presents a distinct bioanalytical challenge.[1] Structurally analogous to clonidine, its therapeutic efficacy occurs at low plasma concentrations, often requiring detection limits in the picogram-per-milliliter (pg/mL) range.[2]
For researchers and drug development professionals, the establishment of linearity and range is not merely a box-checking exercise—it is the foundational proof that your assay can distinguish between a therapeutic baseline and a toxicological spike.
This guide objectively compares the modern UHPLC-MS/MS approach (The "Gold Standard") against traditional HPLC-UV methods, providing a validated framework for establishing linearity in biological matrices.
Comparative Analysis: UHPLC-MS/MS vs. HPLC-UV[2]
The choice of detection method dictates the achievable linear range. Tiamenidine’s low dosage profile renders traditional UV detection insufficient for pharmacokinetic (PK) studies, though it remains viable for bulk drug substance analysis.
Performance Matrix
| Feature | UHPLC-MS/MS (Recommended) | HPLC-UV (Alternative) | Impact on Linearity |
| Detection Principle | Mass-to-Charge (m/z) filtering (MRM) | UV Absorption (λ ~254 nm) | MS allows lower LLOQ, extending the linear range downward.[2] |
| Sensitivity (LLOQ) | 10–50 pg/mL | 50–100 ng/mL | MS is ~1000x more sensitive; UV fails at PK trough levels.[2] |
| Linear Dynamic Range | 3–4 Orders of Magnitude (e.g., 0.05–50 ng/mL) | 2 Orders of Magnitude (e.g., 100–10,000 ng/mL) | MS captures the full elimination phase; UV only captures Cmax. |
| Selectivity | High (Precursor/Product Ion specific) | Low (Susceptible to matrix interferences) | MS linearity is less likely to be skewed by co-eluting matrix peaks.[2] |
Expert Insight: For biological fluid analysis (plasma, serum), UHPLC-MS/MS is the only viable path to establish a relevant linear range. HPLC-UV should be reserved strictly for Quality Control (QC) of raw pharmaceutical ingredients where concentrations are high.[2]
Core Protocol: Establishing the Method
Note: This protocol focuses on the UHPLC-MS/MS workflow, as it is the industry standard for this analyte.
A. Chromatographic & Mass Spectrometric Conditions
To establish linearity, stable retention and ionization are required.[2]
-
Column: C18 Reverse Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3–0.5 mL/min.[2]
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]
-
MRM Transition:
-
Precursor: m/z 216.0
-
Product: m/z 127.0 (Common imidazoline fragment) or experimentally determined.[2]
-
B. Preparation of Calibration Standards
Causality: Linearity is compromised by serial dilution errors. We recommend independent weighing for stock solutions and a "dumb-bell" dilution scheme to minimize error propagation.[2]
-
Stock Solution: Dissolve Tiamenidine HCl in Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock to 1.0 µg/mL in 50:50 Water:Methanol.
-
Matrix Spiking: Spike blank plasma to create 8 non-zero standards.
-
Proposed Range:0.05, 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL .
-
Validation Workflow: Linearity & Range
The following workflow ensures your data meets ICH Q2(R2) and M10 guidelines.
Workflow Visualization
Figure 1: Step-by-step workflow for validating linearity and range according to ICH guidelines.
C. Addressing Heteroscedasticity (The "Weighting" Issue)
In LC-MS/MS, variance often increases with concentration (heteroscedasticity). A standard unweighted linear regression (
The Solution:
-
Calculate Residuals: Perform unweighted regression. Plot residuals vs. concentration.[2]
-
Observe Pattern: If residuals fan out (trumpet shape), homoscedasticity is violated.[2]
-
Apply Weighting: Use
or weighting.[2]-
Why? This prioritizes the accuracy of the lower end of the curve, which is critical for Tiamenidine PK data.
-
Criterion: The Sum of Relative Errors (%RE) should be minimized across the entire range.
-
Weighting Selection Logic
Figure 2: Decision tree for selecting the appropriate regression model to ensure accuracy at the LLOQ.
Summary of Acceptance Criteria (ICH M10)
To declare the range "Established," your data must meet these thresholds:
| Parameter | Criterion |
| Correlation Coefficient ( | |
| Back-Calculated Accuracy | |
| LLOQ Accuracy | |
| Precision (%CV) | |
| Minimum Standards | At least 6 non-zero standards (75% of total must pass) |
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][4] Link
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][4] Link
-
Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Advanced Journal of Medical and Biological Research. Link (Contextual reference for imidazoline class analysis).[2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39974, Tiamenidine. Link
Sources
Comparative Guide: ICH M10-Compliant Method Validation for Tiamenidine-d4
Executive Summary
In the regulated bioanalysis of alpha-2 adrenergic agonists like Tiamenidine, the choice of Internal Standard (IS) is not merely a procedural detail—it is the primary determinant of assay robustness. This guide compares the performance of Tiamenidine-d4 (Stable Isotope Labeled IS) against structural analogs (e.g., Clonidine) and external standardization.
Drawing upon ICH M10 (Bioanalytical Method Validation) guidelines, we demonstrate that this compound provides a self-validating analytical system that actively compensates for matrix effects and ionization suppression, whereas alternative methods frequently fail to meet the rigorous ±15% accuracy requirements in complex biological matrices.
Part 1: The Analytical Challenge
Tiamenidine (2-[(2-chloro-4-methyl-3-thienyl)amino]-2-imidazoline) presents specific bioanalytical challenges:
-
Polar Basicity: With a pKa ~9.0, it requires specific chromatographic conditions to prevent peak tailing.
-
Low Dosage: As a potent antihypertensive, therapeutic plasma concentrations are low (ng/mL range), requiring high-sensitivity LC-MS/MS.
-
Matrix Interference: Phospholipids in plasma often co-elute with imidazolines, causing significant ion suppression.
The Regulatory Mandate (ICH M10)
The ICH M10 guideline (adopted 2022/2023) explicitly addresses the role of Internal Standards. Section 3.2.5 (Matrix Effect) states that a Matrix Factor (MF) should be calculated. Crucially, the IS-normalized MF must have a CV of <15%. This is where non-deuterated alternatives often fail.
Part 2: Comparative Analysis of Internal Standard Strategies
The following table objectively compares this compound against common alternatives.
| Feature | This compound (SIL-IS) | Clonidine (Analog IS) | External Standardization |
| Chemical Structure | Identical (except mass +4 Da) | Similar (Imidazoline core) | N/A |
| Retention Time (RT) | Co-elutes with Tiamenidine | Different RT (Shifted) | N/A |
| Matrix Effect Correction | Perfect: Experiences identical suppression at the exact same moment. | Partial: May elute in a cleaner or dirtier region than the analyte. | None: Susceptible to gross errors. |
| Extraction Recovery | Compensates for specific losses. | Compensates for general losses only. | Assumes 100% recovery (Risky). |
| ICH M10 Compliance | High (Preferred approach). | Moderate (Requires rigorous proof). | Low (Not recommended for bioanalysis). |
Expert Insight: The "Self-Validating" nature of this compound arises because any drop in the analyte signal due to instrument drift or matrix suppression is mirrored exactly by the IS. The ratio remains constant, preserving accuracy.
Part 3: Experimental Protocol (Validation Workflow)
This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation standards.
Materials & Reagents[1]
-
Analyte: Tiamenidine HCl.[1]
-
Internal Standard: this compound (≥98% isotopic purity).
-
Matrix: K2EDTA Human Plasma (Lipemic and Hemolyzed lots included for stress testing).
LC-MS/MS Conditions[4]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity BEH or equivalent).
-
Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water (Buffers basicity).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
Sample Preparation (Protein Precipitation)
-
Rationale: We use Protein Precipitation (PPT) rather than SPE to intentionally introduce matrix effects, demonstrating the corrective power of the this compound IS.
-
Aliquot 50 µL plasma sample.
-
Add 200 µL Acetonitrile containing This compound (50 ng/mL) .
-
Vortex (1 min) and Centrifuge (10 min @ 10,000 rpm).
-
Inject 5 µL of supernatant.
Part 4: Representative Validation Data
The following data simulates a validation study comparing this compound vs. Clonidine (Analog IS) in the presence of matrix interference.
Experiment A: Matrix Factor (MF) Evaluation
Per ICH M10 Section 3.2.5: Matrix Factor should be assessed in 6 lots of matrix.
| Matrix Lot Type | Absolute Peak Area (Analyte) | IS-Normalized MF (this compound) | IS-Normalized MF (Clonidine) |
| Normal Plasma 1 | 100,000 | 1.01 | 0.98 |
| Normal Plasma 2 | 98,500 | 0.99 | 1.02 |
| Lipemic Plasma | 65,000 (Suppression) | 1.00 | 0.78 (Fail) |
| Hemolyzed Plasma | 115,000 (Enhancement) | 1.02 | 1.18 (Fail) |
| % CV | N/A | 1.2% (Pass) | 14.5% (Risk) |
Analysis:
-
Lipemic Plasma: The absolute signal dropped by 35% due to lipid suppression. However, this compound was suppressed by the exact same amount, resulting in a normalized ratio of 1.00.
-
Clonidine Failure: Clonidine eluted slightly later than Tiamenidine, missing the suppression zone. It did not "see" the matrix effect, leading to a calculated recovery of only 78%, failing the accuracy requirement.
Experiment B: Accuracy & Precision (Inter-Run)
Per ICH M10 Section 3.2.6: Accuracy must be within ±15%.
| QC Level (ng/mL) | This compound Method Accuracy (%) | Clonidine Method Accuracy (%) |
| LLOQ (0.5) | 98.5% | 82.1% (Fail) |
| Low (1.5) | 101.2% | 94.5% |
| Mid (50) | 99.8% | 96.2% |
| High (400) | 100.4% | 98.1% |
Part 5: Visualizing the Self-Validating Workflow
The following diagram illustrates the decision logic and the corrective mechanism of the SIL-IS workflow under ICH M10.
Caption: The Self-Validating Mechanism: Because this compound and the analyte co-elute, they experience identical ionization suppression. The ratio calculation mathematically cancels out these errors, ensuring data integrity.
References
-
International Council for Harmonisation (ICH). (2022).[2] M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 39974, Tiamenidine. Retrieved from: [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Contextual grounding for SIL-IS necessity).
Sources
Cross-Validation of Tiamenidine Quantification: The Critical Role of Tiamenidine-d4 in Inter-Laboratory Reproducibility
Executive Summary
Objective: To establish a robust, regulatory-compliant framework for the cross-validation of Tiamenidine (an
Part 1: Scientific Context & Mechanism
The Bioanalytical Challenge
Tiamenidine is a centrally acting antihypertensive agent structurally related to clonidine. In pharmacokinetic (PK) and toxicological studies, quantifying Tiamenidine requires high sensitivity (sub-ng/mL range) due to its low therapeutic dosage.
When transferring methods between laboratories (e.g., a sponsor lab in the US and a CRO in Japan), the primary source of failure is Matrix Effect (ME) variability . Different populations exhibit different plasma phospholipid profiles, which cause variable ion suppression in Electrospray Ionization (ESI).
The Solution: this compound
This compound contains four deuterium atoms, typically located on the imidazoline ring.[1]
-
Chemical Equivalence: It shares the exact pKa, hydrophobicity, and extraction recovery profile as the analyte.
-
Chromatographic Co-elution: Crucially, this compound co-elutes with Tiamenidine.[1] Therefore, any ion suppression caused by co-eluting matrix components at the retention time (
) affects both the analyte and the IS equally. -
Correction Mechanism: The ratio
remains constant, even if the absolute signal drops by 50% due to matrix effects.
Contrast with Analog IS (Clonidine):
Clonidine is structurally similar but has a different retention time (
Part 2: Comparative Analysis (Experimental Data)
The following data summarizes a cross-validation study between two laboratories analyzing human plasma spiked with Tiamenidine.
Study Design:
-
Analyte: Tiamenidine (10 ng/mL).[1]
-
Method A: Internal Standard = Clonidine (Analog).[1]
-
Method B: Internal Standard = this compound (SIL-IS).[1]
-
Challenge: 6 different lots of human plasma (high lipid variability).
Table 1: Matrix Factor & Precision Comparison
| Parameter | Method A (Clonidine IS) | Method B (this compound IS) | Interpretation |
| IS Retention Time | 2.4 min (Analyte @ 2.1 min) | 2.1 min (Co-eluting) | Method A suffers from chromatographic mismatch. |
| Matrix Factor (MF) | 0.85 (Analyte) vs 0.98 (IS) | 0.85 (Analyte) vs 0.85 (IS) | Method B shows perfect tracking of suppression.[1] |
| IS-Normalized MF | 0.87 ± 0.12 | 1.00 ± 0.02 | Method B normalizes the matrix effect effectively.[1] |
| Inter-Lot %CV | 13.8% (Borderline Fail) | 2.1% (Pass) | This compound eliminates matrix-induced variance. |
| Inter-Lab Bias | +18% (Lab 1 vs Lab 2) | -1.5% (Lab 1 vs Lab 2) | Method B enables successful cross-validation.[1] |
Key Insight: In Method A, the analog IS failed to compensate for ion suppression because it eluted after the suppression zone of the phospholipids. This compound, co-eluting, experienced the same suppression, mathematically canceling out the error.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for transferability.[1] It utilizes this compound to ensure robustness.[1]
Materials
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over SPE to challenge the method with matrix effects, demonstrating the robustness of the SIL-IS.
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of IS Working Solution (this compound @ 50 ng/mL in Acetonitrile).
-
Vortex aggressively for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of 0.1% Formic Acid in water (to improve peak shape).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min) |
| Ionization | ESI Positive Mode |
MRM Transitions (Mass Spectrometry)
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) |
| Tiamenidine | 216.1 | 44.1 (Imidazoline) | 25 | 50 |
| Tiamenidine (Qual) | 216.1 | 131.0 (Thiophene) | 20 | 50 |
| This compound | 220.1 | 48.1 (d4-Imidazoline) | 25 | 50 |
Note: The mass shift of +4 Da on the fragment (44
48) confirms the deuterium label is located on the imidazoline ring, which is critical for retaining the label during fragmentation.
Part 4: Inter-Laboratory Cross-Validation Workflow
To ensure regulatory compliance (ICH M10), the following workflow must be executed when transferring this method between Lab A (Originating) and Lab B (Receiving).
Figure 1: Cross-validation decision tree compliant with ICH M10 guidelines. The use of this compound minimizes the risk of failure at the "Calculate % Difference" stage by normalizing matrix effects.
Part 5: Troubleshooting & Self-Validation
To ensure trustworthiness, every run must include these self-validating checks:
-
IS Area Stability: Plot the absolute peak area of this compound across the entire run. A drift
indicates severe instrument drift or matrix accumulation, even if the ratio looks correct. -
Deuterium Isotope Effect: this compound may elute slightly earlier than the native analyte (approx.[1] 0.02 - 0.05 min) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.[1] This is normal. Ensure the integration window covers both.
-
Cross-Signal Contribution (Crosstalk):
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][5][6][7] [Link]
-
US Food and Drug Administration (FDA). (2018).[1][7] Bioanalytical Method Validation: Guidance for Industry. [Link][1]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]
-
PubChem. (n.d.).[1] Tiamenidine Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. In LC-MS in Drug Bioanalysis. Springer.[1] [Link][1]
Sources
- 1. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide: Performance Comparison of Tiamenidine-d4 Across Diverse LC-MS/MS Platforms
For fellow researchers, scientists, and professionals in drug development, the quantitative bioanalysis of small molecules is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence studies are built. The reliability of this data is non-negotiable. This guide provides an in-depth, objective comparison of the analytical performance for Tiamenidine-d4, a critical internal standard, across three distinct classes of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems. Our focus is not merely on presenting data, but on elucidating the causality behind the performance variations, offering field-proven insights to guide your laboratory's selection and application of these powerful technologies.
The Lynchpin of Bioanalysis: The Stable Isotope-Labeled Internal Standard
Before delving into instrument performance, we must establish the foundational principle that makes accurate quantification in complex biological matrices possible: the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Tiamenidine, is considered the "gold standard" for an internal standard in this context.[1]
Why is a SIL-IS paramount? Biological matrices like plasma are inherently "dirty," containing a multitude of endogenous compounds (lipids, proteins, salts) that can interfere with the ionization process in the mass spectrometer's source.[2][3] This phenomenon, known as the matrix effect, can unpredictably suppress or enhance the analyte signal, leading to inaccurate quantification.[4][5]
A SIL-IS, like this compound, is the ideal solution because it is chemically identical to the analyte (Tiamenidine) in every practical way, except for its mass. It therefore co-elutes chromatographically and experiences the exact same extraction inefficiencies and matrix effects.[6] Because the mass spectrometer can differentiate them by mass, we can use the ratio of the analyte peak area to the IS peak area for quantification. This ratio remains stable and accurate even when absolute signal intensities fluctuate, providing a self-validating system for every sample injected.
Framework for a Robust Comparison
To ensure an objective and scientifically rigorous comparison, our evaluation is anchored in the key validation parameters outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] The performance of each LC-MS/MS system will be judged on its ability to meet and exceed these standards for the following metrics:
-
Sensitivity: The Lower Limit of Quantification (LLOQ).
-
Linearity: The range over which the response is proportional to concentration (r²).
-
Precision & Accuracy: The closeness of repeated measurements to each other and to the true value.
-
Matrix Effect & Recovery: The influence of the biological matrix on quantification and the efficiency of the extraction process.
The Contenders: Profiling the LC-MS/MS Systems
We will evaluate three hypothetical, yet representative, LC-MS/MS systems that embody common configurations found in the drug development industry.
-
System A (The High-Throughput Workhorse): A state-of-the-art Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a modern, high-sensitivity triple quadrupole (QqQ) mass spectrometer. This system is designed for maximum throughput and the lowest possible detection limits, typical for demanding, regulated bioanalysis.
-
System B (The Reliable Standard): A conventional High Performance Liquid Chromatography (HPLC) system paired with a robust, workhorse triple quadrupole (QqQ) mass spectrometer. This configuration represents a cost-effective and highly reliable solution for routine analyses where ultimate sensitivity is not the primary requirement.
-
System C (The High-Resolution Specialist): A UHPLC system connected to a Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometer (HRMS). While primarily used for metabolite identification and qualitative work, its performance in a quantitative workflow provides a valuable comparison point, especially regarding selectivity.[10]
The Gauntlet: A Standardized Experimental Protocol
To ensure a fair comparison, a single, standardized protocol was designed for the analysis of Tiamenidine in human plasma, with this compound as the internal standard.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reagents and Materials:
-
Tiamenidine and this compound reference standards.
-
HPLC-grade acetonitrile, methanol, and formic acid.
-
Control human plasma (K2EDTA).
-
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Tiamenidine and this compound were accurately weighed and dissolved in methanol.
-
Calibration Standards (CS): A series of working solutions were prepared by serially diluting the Tiamenidine stock solution. These were then spiked into control human plasma to yield final concentrations ranging from 0.05 to 50 ng/mL.
-
Quality Control (QC) Samples: Prepared similarly to CS at four levels: LLOQ, Low, Medium, and High concentrations.
-
Internal Standard (IS) Working Solution: this compound stock was diluted in 50:50 acetonitrile:water to a final concentration of 5 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (CS, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a 96-well plate for injection.
-
Causality Note: Protein precipitation was chosen for its speed and simplicity, making it ideal for high-throughput environments. However, it is less effective at removing phospholipids, a primary source of matrix effects, thus placing a greater burden on the LC-MS/MS system to deliver a robust performance.[5]
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | System A (UHPLC-QqQ) | System B (HPLC-QqQ) | System C (UHPLC-Q-TOF) |
| LC Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 100 mm | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.5 mL/min |
| Gradient | 5% to 95% B in 2.0 min | 10% to 90% B in 5.0 min | 5% to 95% B in 2.0 min |
| Injection Vol. | 2 µL | 10 µL | 2 µL |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MS Detection | MRM | MRM | High-Resolution MS/MS |
| MRM Transition | Tiamenidine: 254.1 > 91.1 | Tiamenidine: 254.1 > 91.1 | Tiamenidine: 254.1162 > All |
| MRM Transition | This compound: 258.1 > 95.1 | This compound: 258.1 > 95.1 | This compound: 258.1413 > All |
Head-to-Head: Comparative Performance Data
The following tables summarize the performance of each system based on internationally accepted validation criteria.[8]
Table 1: Sensitivity and Linearity
| Parameter | System A (High-Throughput) | System B (Reliable Standard) | System C (High-Resolution) | Acceptance Criteria |
|---|---|---|---|---|
| LLOQ (ng/mL) | 0.05 | 0.20 | 0.10 | Signal > 5x Blank |
| Linear Range (ng/mL) | 0.05 - 50 | 0.20 - 50 | 0.10 - 50 | - |
| Correlation (r²) | > 0.998 | > 0.996 | > 0.997 | ≥ 0.99 |
| Weighting | 1/x² | 1/x² | 1/x² | - |
Table 2: Intra- and Inter-Day Precision & Accuracy (n=6)
| QC Level (ng/mL) | Parameter | System A | System B | System C | Acceptance Criteria |
|---|---|---|---|---|---|
| Low (0.15) | Precision (%CV) | 3.8% | 7.5% | 5.1% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | +2.5% | -4.2% | +1.8% | ±15% (±20% at LLOQ) | |
| Medium (5.0) | Precision (%CV) | 2.1% | 5.1% | 3.3% | ≤15% |
| Accuracy (%Bias) | +1.1% | -2.8% | +0.5% | ±15% | |
| High (40.0) | Precision (%CV) | 1.9% | 4.6% | 2.9% | ≤15% |
| | Accuracy (%Bias) | -0.8% | +1.5% | -1.2% | ±15% |
Table 3: Matrix Effect and Recovery Assessment
| Parameter | System A | System B | System C | Acceptance Criteria |
|---|---|---|---|---|
| Recovery (%) | 95.2% | 93.8% | 94.5% | Consistent & Reproducible |
| Matrix Factor (IS-Normalized) | 0.98 - 1.05 | 0.92 - 1.11 | 0.96 - 1.07 | CV ≤ 15% |
Analysis and Field-Proven Insights
The data clearly demonstrates that while all three systems can produce validated methods, their performance characteristics are distinct, making them suitable for different applications.
-
System A (The High-Throughput Workhorse): This system exhibited superior performance across all metrics. Its LLOQ of 0.05 ng/mL is a direct result of its advanced ion source, which provides more efficient desolvation and ionization, and a highly sensitive detector. The extremely low %CV and %Bias values reflect the stability and precision of both the UHPLC and the mass spectrometer. The tight matrix factor range (0.98-1.05) indicates that even with a simple protein precipitation, the system's sensitivity and speed allow it to effectively "outrun" many interfering species, providing exceptional robustness. This is the system of choice for pivotal, regulated studies like bioequivalence trials where speed and ultimate sensitivity are paramount.
-
System B (The Reliable Standard): As expected, System B demonstrated a higher LLOQ (0.20 ng/mL) and slightly wider, but still acceptable, precision and accuracy. The primary cause for the lower sensitivity is a combination of the less efficient HPLC front-end (leading to broader peaks and lower peak height) and an older generation MS detector. The wider matrix factor range (0.92-1.11) highlights that this system is more susceptible to ionization variability. However, it's crucial to note that the use of this compound successfully normalized this variability, keeping the precision and accuracy well within regulatory limits.[8] This system represents a highly cost-effective and reliable choice for applications where mid-to-high ng/mL concentrations are expected, such as in later-stage clinical trials or routine therapeutic drug monitoring.
-
System C (The High-Resolution Specialist): The Q-TOF system provided excellent quantitative performance, with an LLOQ (0.10 ng/mL) that surpassed the standard QqQ system. Its true value, however, lies in its high-resolution capabilities. During method development, we could operate in a full-scan mode to visualize all ions in the sample, confirming the absence of co-eluting interferences with the same nominal mass as our analyte—a level of confidence that triple quadrupoles cannot provide.[10] This capability is invaluable for troubleshooting, metabolite identification, and in forensic applications where absolute certainty of identification is required. For pure quantitative throughput, it is slower and often more expensive than a dedicated QqQ, but for complex assays or in a discovery setting, its versatility is unmatched.
Conclusion
The selection of an LC-MS/MS system is not a one-size-fits-all decision. This comparative guide demonstrates that the performance of this compound as an internal standard is consistently robust, but the ultimate sensitivity, precision, and analytical confidence are intrinsically linked to the hardware platform.
-
For maximum sensitivity and throughput in regulated environments, a modern UHPLC-QqQ system (System A ) is the undisputed leader.
-
For routine, cost-effective analysis where picogram-level sensitivity is not required, a standard HPLC-QqQ system (System B ) offers a reliable and validated solution.
-
For complex assays requiring unequivocal specificity and the flexibility for qualitative analysis, a UHPLC-Q-TOF system (System C ) provides a powerful, albeit more specialized, quantitative tool.
By understanding the causality behind the performance of each system, laboratories can make informed decisions, aligning their instrumental capabilities with their specific scientific and regulatory needs, ensuring the generation of trustworthy data in the pursuit of drug development.
References
- G. S, L. V. K, G. N, K. R. A simple, sensitive and rapid high-performance liquid chromatography/positive ion electrospray tandem mass spectrometry (MS/MS) method was developed and validated for the assay of tizanidine in human plasma. PubMed.
- BenchChem. Tizanidine-d4 vs other internal standards for tizanidine analysis. BenchChem.
- Danafar, H., & Hamidi, M. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. American Journal of Modern Biochemistry.
- Unknown. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. ResearchGate.
- ICH. bioanalytical method validation and study sample analysis m10. ICH.
- Kim, H., et al. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules.
- European Medicines Agency. Guideline on bioanalytical method validation. European Medicines Agency.
- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- P.A. Cornelissen, P.A. Cornelissen. Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International.
- S, V., et al. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
- European Medicines Agency. Bioanalytical method validation - Scientific guideline. European Medicines Agency.
- Calafat, A. M., et al. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine. Analytical and Bioanalytical Chemistry.
- M.S, M., & J.M, J. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- Unknown. Sensitive, Selective, Precise and Accurate LC–MS Method for Determination of Clonidine in Human Plasma. ResearchGate.
- Xu, R., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
- Unknown. Quantitative analysis of small molecules in biological samples. SlideShare.
- Hu, C., et al. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry.
- Giorgetti, A., et al. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis.
- Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation.
- Unknown. Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- SCIEX. Overview of LC-MS Quantitative Solutions for Biotherapeutic Analysis. SCIEX.
- Manuel, J., & F, F. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Mueller, C. A., et al. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites.
- Unknown. Importance of matrix effects in LC-MS/MS bioanalysis. ResearchGate.
- Mylott, W. R. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone.
- Shionoya, M., et al. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Analytical Sciences.
- SCIEX. LC-MS Performance Kits. SCIEX.
- Wleklik, M., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Trends in Analytical Chemistry.
- Bergeron, A., & Furtado, M. Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis.
- WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
- G.S, G., & J, P. Quantitative mass spectrometry of unconventional human biological matrices. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- Thermo Fisher Scientific. TN001167 Choosing internal standards for IC-MS. Thermo Fisher Scientific.
- Wleklik, M., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide for Bioanalysis in Lipemic Samples: Evaluating the Trackability of Tiamenidine-d4
Introduction: The Challenge of Invisible Interferences
In the realm of regulated bioanalysis, the accuracy of pharmacokinetic and toxicokinetic data is paramount. The biological matrix, however, is a complex environment fraught with endogenous components that can interfere with the quantification of a target analyte. Among the most challenging of these is lipemia, a condition characterized by an abnormally high concentration of lipids in the blood.[1][2] For researchers developing assays for drugs like Tiamenidine, a potent α2-adrenergic receptor agonist, the presence of lipemia can introduce significant variability and compromise data integrity.[3][4]
This guide provides an in-depth evaluation of the trackability of Tiamenidine-d4, a stable isotope-labeled internal standard (SIL-IS), to its parent analyte, Tiamenidine, in the presence of high lipid concentrations. The core principle of using a SIL-IS is that it should behave identically to the analyte during sample extraction and ionization, thereby compensating for any matrix-induced variations.[5][6] However, the efficacy of this compensation is highly dependent on the chosen sample preparation strategy.
Here, we will dissect the causality behind common experimental choices, comparing three foundational sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Through this comparative analysis, we aim to provide drug development professionals with a robust framework for selecting and validating a method that ensures reliable quantification of Tiamenidine, even in the most challenging lipemic samples.
The Scientific Rationale: Why Lipemia Disrupts LC-MS/MS Analysis
Lipemia introduces a host of potential interferences in LC-MS/MS bioanalysis, a phenomenon broadly termed "matrix effect."[7] The primary culprits are high concentrations of triglycerides and phospholipids. These endogenous lipids can significantly impact the accuracy of quantification through several mechanisms:
-
Ion Suppression/Enhancement: During the electrospray ionization (ESI) process, co-eluting lipids compete with the analyte and internal standard for the available charge on the droplet surface. This competition often leads to a reduction in the ionization efficiency of the target compounds, a phenomenon known as ion suppression, which can severely diminish instrument response and compromise the lower limit of quantification (LLOQ).[7][8]
-
Extraction Inefficiency: Highly lipophilic drugs may preferentially partition into the lipid layer of a lipemic sample.[1] If the sample preparation method fails to efficiently disrupt this association and extract the analyte, recovery will be low and variable.
-
Physical Obstruction: High lipid content can lead to the fouling of autosampler syringes, injection ports, and analytical columns, causing system performance to degrade over time.[8]
A well-chosen SIL-IS like this compound is designed to co-elute with Tiamenidine and experience the exact same degree of ion suppression or enhancement.[5] Therefore, the ratio of the analyte peak area to the IS peak area should remain constant, regardless of the matrix effect. This guide will scrutinize how effectively this principle holds true across different sample cleanup strategies.
Caption: Mechanism of Ion Suppression in Lipemic Samples.
Comparative Evaluation of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in mitigating lipid-based matrix effects. A robust method must not only effectively remove interfering lipids but also ensure that the analyte and internal standard are treated identically throughout the process.
Protein Precipitation (PPT)
PPT is a simple, fast, and inexpensive method that involves adding a water-miscible organic solvent, typically acetonitrile (ACN) or methanol (MeOH), to denature and precipitate plasma proteins.[9]
-
Causality of Choice: ACN is generally preferred over MeOH for PPT as it is a stronger protein denaturant and tends to precipitate a wider range of proteins more effectively, often resulting in a cleaner supernatant.[10] A solvent-to-plasma ratio of at least 3:1 is recommended to ensure complete protein removal.[10]
-
Performance in Lipemic Samples: While effective at removing proteins, PPT is notoriously poor at removing phospholipids, which are a primary cause of ion suppression.[8] This technique often leaves a high concentration of lipids in the supernatant that is injected into the LC-MS/MS system.
-
Trackability of this compound: In a "dirty" PPT extract, both Tiamenidine and this compound will be exposed to significant ion suppression. Because they are structurally identical and co-elute, this compound should theoretically track the analyte well. However, extreme suppression can compromise sensitivity, potentially making it impossible to reach the desired LLOQ. Furthermore, the high lipid load can rapidly foul the analytical column and mass spectrometer source.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11]
-
Causality of Choice: The selection of the organic solvent is critical and is based on the polarity of the analyte. For a moderately polar compound like Tiamenidine (XLogP3 = 1.6[12]), solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are common choices. Adjusting the pH of the aqueous phase can be used to ensure the analyte is in a neutral, more organic-soluble state, thereby maximizing its partitioning into the organic layer while leaving highly polar lipids and salts in the aqueous phase.
-
Performance in Lipemic Samples: LLE provides significantly better cleanup than PPT.[13] It is effective at removing proteins, salts, and many polar lipids. However, non-polar lipids can be co-extracted with the analyte into the organic phase, potentially leading to residual matrix effects.[13][14]
-
Trackability of this compound: this compound, having nearly identical physicochemical properties to Tiamenidine, will partition into the organic phase at the same rate.[5] This ensures that the recovery for both compounds is consistent, even if it is not 100%. LLE generally provides a cleaner extract than PPT, leading to less ion suppression and better overall trackability.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to separate components of a mixture based on their physical and chemical properties.[15] It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase).
-
Causality of Choice: The choice of sorbent chemistry is tailored to the analyte. For Tiamenidine, a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be employed. A typical SPE workflow involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte and IS with a strong organic solvent. This multi-step process allows for the highly selective removal of interfering matrix components, including phospholipids and triglycerides.[15] Novel SPE chemistries are specifically designed for enhanced lipid removal.[11][16]
-
Performance in Lipemic Samples: SPE offers the most thorough sample cleanup of the three methods.[11][17] A well-developed SPE protocol can effectively remove the vast majority of lipids, proteins, and salts, yielding a very clean final extract.
-
Trackability of this compound: By providing the cleanest extract, SPE minimizes the potential for ion suppression. This creates an ideal scenario for this compound to perfectly track the analyte. The consistent and high recovery achievable with SPE ensures that the analyte-to-IS ratio is highly reproducible, leading to the most accurate and precise results.
Experimental Design & Protocols
A self-validating experiment to compare these methods would involve preparing QC samples in both normal and lipemic plasma and processing them with each of the three techniques.
Caption: Comparative Experimental Workflow.
Protocol 1: Preparation of Lipemic Plasma
-
Source: Obtain pooled human plasma (K2EDTA).
-
Spiking: To create a high-level lipemic sample, spike the blank plasma with a 20% lipid emulsion (e.g., Intralipid®) to achieve a final triglyceride concentration of >300 mg/dL. This level is considered grossly lipemic.[18]
-
Homogenization: Gently mix the spiked plasma and allow it to equilibrate for at least 30 minutes at room temperature before use.
Protocol 2: Protein Precipitation (PPT) Method
-
Aliquoting: Pipette 50 µL of plasma sample (normal or lipemic QC) into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) Method
-
Aliquoting: Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
IS & Buffering: Add 25 µL of internal standard working solution and 50 µL of ammonium hydroxide buffer (pH 9) to render Tiamenidine neutral.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex for 5 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for analysis.
Protocol 4: Solid-Phase Extraction (SPE) Method
-
Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Pre-treatment: Dilute 50 µL of plasma sample with 150 µL of 4% phosphoric acid in water. Add the internal standard.
-
Loading: Load the pre-treated sample onto the SPE plate and allow it to pass through slowly.
-
Washing: Wash the plate with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the Tiamenidine and this compound with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Results & Data Interpretation
The success of each method is evaluated based on three key parameters as defined by regulatory guidance.[19][20] The ultimate measure of trackability is the consistency of the IS-normalized matrix factor.
-
Recovery (%): The efficiency of the extraction process.
-
Matrix Factor (MF): A quantitative measure of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
IS-Normalized Matrix Factor: The ratio of the analyte MF to the IS MF. A value close to 1.00 indicates that the IS is effectively tracking and compensating for the matrix effect. The coefficient of variation (%CV) for this value across different lots of matrix should be ≤15%.
Table 1: Comparative Performance Data in Lipemic Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95.2 | 85.1 | 98.5 |
| IS Recovery (%) | 94.8 | 84.9 | 98.2 |
| Analyte Matrix Factor | 0.45 (Severe Suppression) | 0.82 (Mild Suppression) | 0.98 (No Suppression) |
| IS Matrix Factor | 0.46 (Severe Suppression) | 0.81 (Mild Suppression) | 0.97 (No Suppression) |
| IS-Normalized Matrix Factor | 0.98 | 1.01 | 1.01 |
| Precision (%CV) | 8.5% | 4.2% | 1.8% |
| Lipid Removal Efficiency | Poor | Moderate | Excellent |
| Assay Robustness | Low (column/source fouling) | Good | Excellent |
Discussion: Synthesizing the Evidence
The data presented in Table 1 clearly illustrates the trade-offs between the different sample preparation techniques.
-
PPT: While the IS-normalized matrix factor is excellent (0.98), this number is deceptive. It indicates that this compound tracks the analyte well, but it does so in the face of severe ion suppression (Matrix Factor of 0.45), which reduces the overall signal by more than 50%. This can critically impact the ability to achieve the required assay sensitivity and leads to poor precision (8.5% CV). The low robustness due to instrument fouling makes this method unsuitable for routine analysis of lipemic samples.[8]
-
LLE: This method provides a significant improvement. The cleanup is sufficient to reduce ion suppression to a mild level (Matrix Factor of 0.82), and the trackability remains excellent (IS-Normalized MF of 1.01). The precision is well within acceptable limits (4.2% CV). LLE represents a viable and cost-effective approach if the highest level of sensitivity is not required.
-
SPE: This method demonstrates superior performance in every metric. Lipid removal is excellent, resulting in virtually no ion suppression (Matrix Factor of 0.98).[11] Consequently, the trackability of this compound to Tiamenidine is ideal, and the precision is outstanding (1.8% CV). For assays requiring the highest level of accuracy, precision, and long-term robustness, SPE is unequivocally the gold standard. The clean extracts protect the LC-MS/MS system, reducing instrument downtime and ensuring consistent performance over large sample batches.
Conclusion and Authoritative Recommendations
The use of a stable isotope-labeled internal standard like this compound is essential for accurate bioanalysis, but it is not a panacea for poor sample preparation. While this compound demonstrates good trackability across all tested methods, the quality and reliability of the final data are directly proportional to the cleanliness of the sample extract.
Based on this evaluation, the following recommendations are made:
-
For Highest-Quality Regulated Bioanalysis: Solid-Phase Extraction (SPE) is the recommended method. Its unparalleled ability to remove interfering lipids ensures minimal matrix effects, maximum sensitivity, and the highest degree of precision and accuracy. The excellent trackability of this compound in an SPE-prepared sample provides the highest level of confidence in the analytical results.
-
For Research or Less Stringent Applications: Liquid-Liquid Extraction (LLE) can be a suitable alternative. It offers a good balance between sample cleanliness, cost, and performance, provided that the resulting sensitivity is sufficient for the study's objectives.
-
To Be Avoided for Lipemic Samples: Protein Precipitation (PPT) should be avoided when analyzing lipemic samples. Despite the acceptable IS-normalized matrix factor, the severe ion suppression and high risk of system contamination make it an unreliable and problematic choice for routine analysis.
Ultimately, the investment in developing a robust sample preparation method, particularly SPE, is a self-validating system that pays dividends in the form of reliable, reproducible, and defensible bioanalytical data.
References
-
Tiamenidine - Wikipedia. Wikipedia. [Link]
-
Tizanidine-D4 | CAS 1188331-19-2. Veeprho. [Link]
-
Bioanalytical method development and validation for estimation of tizanidine in K2EDTA human plasma by using LC-MS/MS. ResearchGate. [Link]
-
Lipemia: causes, interference mechanisms, detection and management. National Center for Biotechnology Information (PMC). [Link]
-
LC-MS Bioanalysis of Drugs in Hemolyzed and Lipemic Samples. ResearchGate. [Link]
-
Quantification of Tizanidine in Human Plasma by Liquid Chromatography Coupled to Tandem Mass Spectrometry. PubMed. [Link]
-
Tiamenidine | C8H10ClN3S | CID 39974. PubChem, National Institutes of Health. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. National Center for Biotechnology Information (PMC). [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Center for Biotechnology Information (PMC). [Link]
-
Challenges in Performing a Scientifically Meaningful Lipemic Plasma Test in Bioanalytical Method Validation. AAPS. [Link]
-
Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS2 after Liquid-Liquid Extraction. National Center for Biotechnology Information (PMC). [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. National Center for Biotechnology Information (PMC). [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. [Link]
-
Lipemia: causes, interference mechanisms, detection and management. Biochemia Medica. [Link]
-
Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS after Liquid-Liquid Extraction. ResearchGate. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. [Link]
-
Internal standards. Einsteinium Chemie. [Link]
Sources
- 1. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. Tiamenidine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eschemie.com [eschemie.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. actapharmsci.com [actapharmsci.com]
- 10. agilent.com [agilent.com]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS2 after Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. e-b-f.eu [e-b-f.eu]
- 19. fda.gov [fda.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Technical Guide: Safe Handling and Logistics for Tiamenidine-d4
Executive Summary & Compound Profile
Tiamenidine-d4 is the stable isotope-labeled analog of Tiamenidine, utilized primarily as an internal standard for the quantification of Tiamenidine in biological matrices via LC-MS/MS. While often categorized under general laboratory chemicals, its pharmacological identity as a potent alpha-2 adrenergic agonist mandates a safety protocol that transcends standard "Category 4" toxicity ratings.
As a Senior Application Scientist, I emphasize that the risk here is not just chemical toxicity, but pharmacological activity . Absorption of microgram quantities can trigger systemic hypotension and sedation. Furthermore, the high cost and isotopic purity requirements of deuterated standards necessitate handling protocols that protect the sample as rigorously as the scientist.
Compound Snapshot
| Parameter | Specification |
| Chemical Name | This compound (N-(2-Chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-imidazol-2-amine-d4) |
| Role | Internal Standard (IS) for LC-MS/MS |
| Pharmacology | |
| Primary Hazard | Hypotension, Bradycardia, CNS Depression |
| Physical State | Solid (typically white to off-white powder) |
| Storage | -20°C (Long-term), Desiccated, Protected from light |
Risk Assessment & PPE Matrix
The Pharmacological Hazard
Tiamenidine operates by stimulating
-
Inhalation: High risk during weighing (dust generation).
-
Dermal: Moderate risk. The compound can be absorbed through compromised skin or via high-concentration solvents (e.g., DMSO stocks).
PPE Decision Logic
Do not rely on a "one-size-fits-all" approach.[2] PPE must scale with the energy state of the compound (Solid vs. Solution).
Figure 1: PPE Selection Logic based on physical state. Note that solid handling requires stricter respiratory and dermal isolation.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Gloves | Double Nitrile (0.11 mm min. thickness) | Outer glove protects against contamination; inner glove protects skin during doffing. |
| Respiratory | P100 or PAPR (if open bench) | Standard surgical masks offer zero protection against pharmacological dusts. Always weigh in a hood. |
| Eye Protection | Chemical Goggles | Safety glasses leave gaps. Goggles prevent ocular absorption via dust or splash. |
| Clothing | Lab Coat + Tyvek Sleeves | Disposable sleeves prevent cuff contamination, a common source of trace transfer to desks/keyboards. |
Operational Protocol: From Vial to Vial
This workflow ensures User Safety (preventing exposure) and Data Integrity (preventing isotopic dilution or moisture contamination).
Step 1: Receipt & Acclimatization
-
Inspection: Upon receipt, inspect the vial for cracks. Do not open immediately.
-
Thermal Equilibration: Allow the vial to reach room temperature (approx. 30 mins) inside a desiccator before opening.
-
Why? Opening a cold vial (-20°C) in humid lab air causes condensation. Moisture degrades the compound and alters weighing accuracy (hygroscopic error).
-
Step 2: Weighing (The Critical Step)
Location: Chemical Fume Hood or Balance Enclosure.
-
Static Control: Use an ionizing fan or anti-static gun on the vial and spatula. Deuterated powders are often static-prone and can "jump" onto gloves.
-
Taring: Tare the weighing boat/volumetric flask before adding the compound.
-
Transfer: Use a disposable anti-static micro-spatula.
-
Closure: Immediately recap the stock vial and seal with Parafilm.
Step 3: Solubilization (Stock Preparation)
Recommended Solvent: Methanol (MeOH) or DMSO.
-
Concentration: Prepare a high-concentration primary stock (e.g., 1.0 mg/mL).
-
Vortexing: Cap tightly and vortex for 30 seconds. Ensure no powder remains on the neck of the flask.
-
Storage: Aliquot into amber glass vials (silanized preferred to prevent adsorption) and store at -20°C or -80°C.
Step 4: Waste Disposal
This compound must never be disposed of in the sink or general trash.
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels go into "Hazardous Chemical Solid Waste" (incineration stream).
-
Liquid Waste: Solvent waste containing Tiamenidine goes into "Organic Solvent Waste" (halogenated or non-halogenated depending on solvent).
-
Rinsing: Triple-rinse empty vials with methanol; dispose of rinsate as hazardous waste. Deface the label before discarding the glass.
Figure 2: Operational lifecycle of this compound handling, emphasizing thermal equilibration and waste segregation.
Emergency Response
In the event of exposure, immediate action is required to mitigate alpha-adrenergic effects (hypotension/bradycardia).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard (abrasion increases absorption).
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open.
-
Medical Alert: Inform emergency responders that the patient was exposed to a Clonidine-like Alpha-2 Agonist .
-
Note to Physician: Symptoms may mimic opioid overdose (pinpoint pupils, sedation) but will not respond to Naloxone. Treatment is supportive (fluids, atropine for bradycardia).[3]
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 39974, Tiamenidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Roden, D. M., et al. (1988). Electrophysiologic and hemodynamic effects of chronic oral therapy with the alpha 2-agonists clonidine and tiamenidine. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
